4-Methoxy-3-nitrobenzyl bromide
Description
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Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNURTUGHOTMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468897 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61010-34-2 | |
| Record name | 4-Methoxy-3-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxy-3-nitrobenzyl bromide chemical properties
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 61010-34-2). This compound is a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and as a photolabile protecting group.[1][2]
Chemical and Physical Properties
This compound is a substituted aromatic compound featuring a reactive benzyl bromide moiety. The electronic properties of the aromatic ring are modulated by an electron-donating methoxy group and an electron-withdrawing nitro group, which influences its reactivity.[2][3]
| Property | Value | Source |
| CAS Number | 61010-34-2 | [1][4][5][6] |
| Molecular Formula | C₈H₈BrNO₃ | [4][5][7] |
| Molecular Weight | 246.06 g/mol | [4][6] |
| IUPAC Name | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [5] |
| Synonyms | 3-Nitro-4-methoxybenzyl bromide | [5] |
| Melting Point | 110-112 °C | [6] |
| Appearance | Pale yellow crystalline solid (typical) | [8] |
Spectroscopic Data (Predicted)
While specific experimental spectra are best obtained on a lot-specific basis, the following table outlines the expected characteristic signals for this compound based on its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Singlet for -OCH₃ protons (~4.0 ppm)- Singlet for benzylic -CH₂ Br protons (~4.7 ppm)- Aromatic protons exhibiting characteristic shifts and coupling patterns for a 1,2,4-trisubstituted benzene ring (~7.0-8.0 ppm) |
| ¹³C NMR | - Signal for benzylic C H₂Br (~30-35 ppm)- Signal for -OC H₃ (~56 ppm)- Aromatic carbon signals (~110-155 ppm)- Carbon bearing the nitro group will be significantly deshielded. |
| IR (Infrared) | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹- Asymmetric and symmetric NO₂ stretching ~1520 cm⁻¹ and ~1340 cm⁻¹- C-O (ether) stretching ~1250 cm⁻¹- C-Br stretching ~600-700 cm⁻¹ |
| MS (Mass Spec) | - Molecular ion peak (M+) showing characteristic isotopic pattern for bromine (M+ and M+2 peaks of ~1:1 intensity).[9] Expected m/z: 245 and 247.- Fragmentation may show loss of Br• (m/z 166) to form the stable benzylic carbocation.[10] |
Synthesis and Purification
This compound is typically synthesized via the radical bromination of 4-methoxy-3-nitrotoluene. The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[3]
Typical Experimental Protocol: Radical Bromination
This protocol is a representative procedure based on standard methods for benzylic bromination.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux under illumination with a tungsten lamp or by thermal initiation.[11] Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.
Figure 1. General workflow for the synthesis of this compound.
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
As a benzylic halide, this compound is highly reactive towards nucleophiles.[3] The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions, likely via an Sₙ2 mechanism for this primary halide. This reactivity makes it an excellent reagent for introducing the 4-methoxy-3-nitrobenzyl group into various molecules, a common strategy in the synthesis of complex pharmaceutical targets.[2] The stability of the transition state is enhanced by the adjacent aromatic ring.[3][10]
Figure 2. Sₙ2 reaction mechanism with this compound.
Photolabile Protecting Group
The 2-nitrobenzyl moiety is a classic photolabile protecting group (PPG), and this compound serves as a reagent to install a related protecting group.[12][13] PPGs allow for the removal of the protecting group using light, offering high spatial and temporal control without the need for chemical reagents.[12] Upon irradiation with UV light (typically >320 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that cleaves the benzylic C-O, C-N, or other C-X bond, releasing the protected substrate and a 2-nitrosobenzaldehyde byproduct.[12][13][14] This property is highly valuable in biochemistry for "caged" compounds and in multi-step organic synthesis.[12]
Figure 3. Logical pathway for photolytic deprotection of a nitrobenzyl group.
Applications in Research and Development
The unique combination of a reactive benzyl bromide and electronically-tuned aromatic ring makes this compound a key intermediate.[2]
-
Pharmaceutical Synthesis: It serves as a crucial building block for constructing complex active pharmaceutical ingredients (APIs).[2] Its ability to readily alkylate nucleophiles like phenols, amines, and thiols is fundamental to assembling larger molecular frameworks.
-
Photocaging: It can be used to synthesize "caged" biological molecules, such as neurotransmitters or nucleotides. These molecules are biologically inactive until released by a pulse of light, allowing researchers to study biological processes with high precision.
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for introducing the 4-methoxy-3-nitrobenzyl group, which can be further modified (e.g., reduction of the nitro group) to access a variety of other functionalities.[1]
Safety and Handling
As a substituted benzyl bromide, this compound is expected to be a lachrymator and corrosive. Appropriate safety precautions are mandatory.
-
Hazard Identification: Causes skin irritation and serious eye damage. May cause respiratory irritation.[15]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][16] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] Store locked up.[16]
-
First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][16] For skin contact, wash off with soap and plenty of water.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]
Conclusion
This compound is a highly functionalized and reactive chemical intermediate with significant utility in organic synthesis. Its role as a versatile building block in the pharmaceutical industry and its potential application in the development of photolabile systems underscore its importance for researchers and drug development professionals. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | 61010-34-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. scbt.com [scbt.com]
- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 9. lehigh.edu [lehigh.edu]
- 10. quora.com [quora.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
In-Depth Technical Guide: 4-Methoxy-3-nitrobenzyl bromide (CAS 61010-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzyl bromide, with the CAS number 61010-34-2, is a valuable reagent in organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its unique structure, featuring a reactive benzyl bromide moiety activated by an electron-withdrawing nitro group and modulated by a methoxy group, makes it a versatile building block for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role as a photocleavable protecting group and an intermediate in the synthesis of complex molecules. Detailed experimental protocols and spectroscopic data are provided to support its practical application in research and development.
Chemical and Physical Properties
This compound is a yellow to brown solid at room temperature. Its key physicochemical properties are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 61010-34-2 | N/A |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Appearance | Yellow to Brown Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
| IUPAC Name | 4-(bromomethyl)-1-methoxy-2-nitrobenzene | [3] |
Synthesis
The primary route for the synthesis of this compound involves the free-radical bromination of the corresponding toluene derivative, 4-methoxy-3-nitrotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable non-polar solvent like carbon tetrachloride or dichloroethane. The reaction is initiated by heat or UV light.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of this compound from 4-methoxy-3-nitrotoluene.
Materials:
-
4-methoxy-3-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Data
While specific, publicly available, peer-reviewed NMR spectra for this compound are limited, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
-
-CH₂Br (s): ~4.5-4.7 ppm
-
-OCH₃ (s): ~3.9-4.1 ppm
-
Aromatic protons (m): ~7.0-7.8 ppm (displaying characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring)
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
-
-CH₂Br: ~30-35 ppm
-
-OCH₃: ~56-58 ppm
-
Aromatic carbons: ~110-155 ppm
Applications in Research and Development
This compound is a versatile reagent with significant applications in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
Photocleavable Protecting Group ("Caged" Compounds)
The nitrobenzyl moiety is a well-established photocleavable protecting group.[1][4] Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes a photochemical rearrangement, leading to the cleavage of the benzylic carbon-heteroatom bond and the release of the protected functional group. The methoxy substituent can modulate the photochemical properties of the protecting group. This "caging" technique allows for the precise spatial and temporal control of the release of bioactive molecules, such as neurotransmitters, nucleotides, and drugs, in biological systems.[5][6][7]
The general mechanism for the photocleavage of a nitrobenzyl-protected compound is illustrated below:
Caption: Simplified mechanism of photocleavage for a "caged" compound.
Intermediate in Multi-step Synthesis
The benzyl bromide functionality of this compound makes it an excellent electrophile for alkylation reactions. It can be used to introduce the 4-methoxy-3-nitrobenzyl group onto a variety of nucleophiles, including phenols, amines, and thiols. This is particularly useful in the synthesis of complex molecules where this moiety can serve as a key intermediate or a protecting group that can be removed under specific conditions.
For instance, it can be employed in the synthesis of analogs of biologically active compounds like combretastatin, which are known for their anti-cancer properties.[2][8][9] The 4-methoxy-3-nitrophenyl group can be a key structural component of these analogs.
Detailed Experimental Protocol for O-Alkylation of a Phenol
The following protocol describes a general procedure for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and chemical biology. Its utility as a photocleavable protecting group allows for the controlled release of bioactive molecules, while its reactivity as an alkylating agent makes it a valuable intermediate in the synthesis of complex targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with all reactive chemicals, adherence to strict safety protocols is paramount during its handling and use.
References
- 1. rsc.org [rsc.org]
- 2. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]
- 3. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxy-3-nitrobenzyl bromide molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information on 4-Methoxy-3-nitrobenzyl bromide, a key reagent in organic synthesis.
Chemical Properties and Formula
This compound is a chemical compound utilized as a building block in the synthesis of more complex molecules.[1] It is particularly valuable in the pharmaceutical and fine chemical industries. Its utility stems from a unique structure that includes a reactive benzyl bromide group along with methoxy and nitro substituents on the aromatic ring, making it a versatile starting material for various chemical transformations.
Below is a summary of its key quantitative data:
| Property | Value | References |
| Molecular Formula | C8H8BrNO3 | [2][3][4][5] |
| Molecular Weight | 246.06 g/mol | [2] |
| Alternate Name | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [1] |
| CAS Number | 61010-34-2 | [1][2][3] |
Role in Organic Synthesis
This compound serves as a crucial intermediate in modern organic synthesis. Its primary application is in the development of pharmaceutical intermediates, where it provides the necessary structural elements for constructing intricate active pharmaceutical ingredients (APIs). Researchers utilize this compound to introduce specific functional groups or to extend carbon chains in the creation of new therapeutic agents.
The logical workflow for its application in synthetic chemistry can be visualized as follows:
Caption: Synthetic utility of this compound.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are specific to the desired target molecule and are typically found in peer-reviewed chemical synthesis literature. The handling and storage of this compound should be done in accordance with the safety data sheet (SDS), which provides comprehensive information on hazard identification, first-aid measures, and personal protection.[2]
References
4-Methoxy-3-nitrobenzyl bromide synthesis and purification
An In-depth Technical Guide on the Synthesis and Purification of 4-Methoxy-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and purification of this compound (CAS No. 61010-34-2). This compound is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, featuring a reactive benzyl bromide moiety and electronically distinct methoxy and nitro groups, makes it a versatile intermediate for constructing complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 61010-34-2 | [2][3] |
| Molecular Formula | C₈H₈BrNO₃ | [2][3] |
| Molecular Weight | 246.06 g/mol | [2][3] |
| Common Synonyms | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [1] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the free-radical bromination of the methyl group of 4-Methoxy-3-nitrotoluene. This reaction is typically initiated by light.
Reaction Principle
The synthesis involves the reaction of 4-Methoxy-3-nitrotoluene with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in an inert solvent. The reaction is initiated by UV or visible light, which generates bromine radicals that selectively abstract a hydrogen atom from the benzylic position, leading to the formation of the desired product. A patent also describes a method using bromine and bromic acid under visible light irradiation.[4]
Experimental Protocol: Free-Radical Bromination
The following protocol is a representative procedure adapted from established methods for analogous nitrobenzyl bromides.[5][6]
Materials:
-
4-Methoxy-3-nitrotoluene
-
Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable inert solvent
-
AIBN (Azobisisobutyronitrile) as an optional radical initiator
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-Methoxy-3-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Initiation: Heat the solution to reflux while irradiating the flask with a 500-watt lamp.[5]
-
Bromination: Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise to the refluxing mixture.[5] The rate of addition should be controlled so that the red-brown color of bromine dissipates, indicating its consumption.[5] The reaction typically takes 1-3 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Washing: Wash the cooled solution sequentially with ice-water, a cold, dilute aqueous solution of sodium bicarbonate (to remove HBr), and finally again with ice-water.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[5]
Synthesis Workflow Diagram
Purification
Crude this compound often contains unreacted starting material and potential by-products. Recrystallization is a highly effective method for purification.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a pale yellow solid. For a similar compound, 4-nitrobenzyl bromide, a melting point of 97-99°C is expected.[5][6]
Purity Assessment
The progress of purification and the purity of the final product can be effectively monitored using Thin-Layer Chromatography (TLC).[7]
-
Stationary Phase: Silica gel plates (Silica gel 60 F254).[7]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.[7]
-
Visualization: The product spot can be visualized under UV light (254 nm).[7]
Purification Workflow Diagram
Safety and Handling
This compound and related compounds are hazardous and must be handled with appropriate safety precautions.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[8][9][10] It is harmful if inhaled or swallowed and may cause respiratory irritation.[8][10][11] Benzyl bromides are often lachrymatory (tear-inducing).[12]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably in an area designated for corrosive materials.[8][13]
References
- 1. This compound CAS#: 61010-34-2 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
4-Methoxy-3-nitrobenzyl Bromide: An In-Depth Technical Guide to a Versatile Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate fields of chemical biology, drug delivery, and cellular signaling, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools that allow for the light-mediated activation of compounds, offering a non-invasive and highly controllable method for studying dynamic biological processes and for targeted therapeutic interventions. Among the various classes of PPGs, ortho-nitrobenzyl derivatives have been extensively utilized due to their synthetic accessibility and reliable photochemistry.
This technical guide provides a comprehensive overview of 4-methoxy-3-nitrobenzyl bromide as a photolabile protecting group. It details its core properties, the mechanism of photocleavage, and protocols for its application in protecting various functional groups. Furthermore, this guide explores its utility in the context of studying cellular signaling pathways, providing researchers and drug development professionals with the foundational knowledge to effectively employ this versatile photocage in their work.
Core Properties and Mechanism of Action
The 4-methoxy-3-nitrobenzyl group belongs to the well-established family of ortho-nitrobenzyl PPGs. The core of its function lies in a light-induced intramolecular rearrangement that leads to the cleavage of the bond between the benzylic carbon and the protected functional group.
Mechanism of Photodeprotection:
The photodeprotection process is initiated by the absorption of ultraviolet (UV) light, typically in the range of 300-400 nm.[1] The general mechanism for ortho-nitrobenzyl groups proceeds as follows:
-
Photoexcitation: Upon absorption of a photon, the nitro group is excited to a transient diradical excited state.[1]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1]
-
Rearrangement and Cleavage: This unstable intermediate undergoes a rearrangement, leading to the cleavage of the bond to the protected molecule (X) and the formation of a 2-nitrosobenzaldehyde derivative. The released molecule is thus "uncaged" and becomes biologically active.
The presence of the methoxy group at the 4-position can influence the photophysical properties, such as the absorption wavelength and quantum yield, by altering the electron density of the aromatic ring.
Quantitative Data
While specific quantitative data for the 4-methoxy-3-nitrobenzyl group is not abundantly available in the literature, data from closely related nitrobenzyl derivatives can provide valuable insights. The quantum yield (Φ), which represents the efficiency of the photorelease process, is a critical parameter. For many nitrobenzyl-based PPGs, quantum yields are typically in the range of 0.01 to 0.3.[2][3] The photolysis wavelength is generally in the UVA range, and the optimal wavelength can be determined from the UV-Vis absorption spectrum of the caged compound.
| Parameter | Typical Value for Nitrobenzyl Derivatives | Notes |
| Photolysis Wavelength | 300 - 400 nm | The exact maximum absorption wavelength (λmax) can be influenced by the substituent pattern on the aromatic ring and the protected molecule. |
| Quantum Yield (Φ) | 0.01 - 0.3 | This value is highly dependent on the specific structure of the caged compound and the solvent.[2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the protection of common functional groups with this compound and their subsequent photolytic deprotection. These protocols are based on general procedures for similar benzyl and p-methoxybenzyl protecting groups and should be optimized for specific substrates.
Synthesis of 4-Methoxy-3-nitrobenzyl Protected Compounds
1. Protection of Alcohols (Formation of Ethers):
This protocol describes the Williamson ether synthesis to form a 4-methoxy-3-nitrobenzyl ether.
-
Materials:
-
Alcohol to be protected
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the reaction).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Protection of Carboxylic Acids (Formation of Esters):
This protocol details the esterification of a carboxylic acid with this compound.
-
Materials:
-
Carboxylic acid to be protected
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or MeCN.
-
Add triethylamine or DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. Protection of Phosphates:
The synthesis of caged phosphates often requires specialized phosphoramidite chemistry or coupling reactions. The following is a generalized approach that may require significant optimization.
-
Materials:
-
Phosphate-containing molecule
-
4-Methoxy-3-nitrobenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the phosphate-containing molecule (1.0 eq) and 4-methoxy-3-nitrobenzyl alcohol (1.2 eq) in anhydrous pyridine or DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Add DCC (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method (e.g., silica gel or ion-exchange chromatography).
-
Photolytic Deprotection (Uncaging)
This protocol describes the general procedure for the light-induced removal of the 4-methoxy-3-nitrobenzyl protecting group.
-
Equipment:
-
UV lamp with an appropriate wavelength output (typically centered around 350-365 nm) or a photoreactor.
-
Quartz reaction vessel or cuvette (borosilicate glass will absorb a significant portion of the UV light).
-
Cooling system (e.g., a fan or a water bath) to maintain a constant temperature, as UV lamps can generate heat.
-
-
Procedure:
-
Prepare a solution of the 4-methoxy-3-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer). The solvent should be transparent at the photolysis wavelength.
-
Transfer the solution to the quartz reaction vessel.
-
Irradiate the solution with the UV lamp. The duration of irradiation will depend on the concentration of the compound, the quantum yield of the protecting group, and the intensity of the light source.
-
Monitor the progress of the deprotection by TLC, HPLC, or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method to remove the 4-methoxy-3-nitrosobenzaldehyde byproduct.
-
Applications in Studying Cellular Signaling Pathways
Photolabile protecting groups are powerful tools for dissecting complex cellular signaling cascades by enabling the controlled release of signaling molecules such as second messengers (e.g., cAMP, IP₃), neurotransmitters, or kinase inhibitors. While specific applications of this compound in signaling studies are not extensively documented, its structural similarity to other widely used nitrobenzyl cages suggests its potential utility in these areas.
1. Investigating G-Protein Coupled Receptor (GPCR) Signaling:
GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. The study of GPCR signaling often involves the use of caged ligands (agonists or antagonists) to control receptor activation with high temporal and spatial resolution.
-
Workflow for Studying GPCR Activation:
-
Synthesis of a Caged Ligand: A known GPCR ligand (agonist) is chemically modified with the 4-methoxy-3-nitrobenzyl group, rendering it inactive.
-
Cell Loading: The caged ligand is introduced to cells expressing the target GPCR.
-
Photostimulation: A focused beam of UV light is used to irradiate a specific cell or subcellular region, uncaging the ligand.
-
Signal Detection: The downstream signaling events, such as changes in intracellular calcium concentration or cAMP levels, are monitored using fluorescent indicators or other biosensors.
-
Caption: Workflow for studying GPCR signaling using a 4-methoxy-3-nitrobenzyl caged ligand.
2. Probing Kinase Signaling Pathways:
Protein kinases are key regulators of a vast array of cellular processes. Caged ATP or caged kinase inhibitors can be used to control kinase activity with high precision, allowing for the study of phosphorylation events in real-time.
-
Workflow for Studying Kinase Activity:
-
Preparation of a Caged Molecule: ATP or a specific kinase inhibitor is caged with the 4-methoxy-3-nitrobenzyl group.
-
Introduction into the System: The caged molecule is introduced into cells or a cell-free system.
-
Photoactivation: UV light is used to release the active ATP or inhibitor.
-
Analysis of Phosphorylation: Changes in the phosphorylation state of downstream substrates are analyzed using techniques such as Western blotting with phospho-specific antibodies or mass spectrometry.
-
Caption: Workflow for probing kinase signaling using a 4-methoxy-3-nitrobenzyl caged molecule.
Conclusion
This compound represents a valuable tool in the arsenal of photolabile protecting groups available to researchers. Its ortho-nitrobenzyl core provides a reliable mechanism for photocleavage, while the methoxy substituent offers potential for tuning its photophysical properties. Although specific quantitative data for this particular derivative is limited, the general principles and protocols outlined in this guide provide a solid foundation for its application in protecting a variety of functional groups. The potential to create caged versions of signaling molecules opens up exciting avenues for the precise spatiotemporal control of cellular processes, making the 4-methoxy-3-nitrobenzyl group a promising candidate for future studies in chemical biology, drug development, and the elucidation of complex biological signaling networks. Further characterization of its photophysical properties will undoubtedly enhance its utility and expand its application in these critical areas of research.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Uncaging of a Workhorse: An In-depth Technical Guide to the Photocleavage of 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
The controlled release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the precise activation of a compound with a pulse of light. Among the most widely utilized PPGs is the ortho-nitrobenzyl (ONB) family, prized for their synthetic accessibility and reliable cleavage upon UV irradiation. This technical guide delves into the core mechanism of photocleavage for a key member of this family: 4-Methoxy-3-nitrobenzyl bromide. We will explore the intricate photochemical pathway, present available quantitative data for related compounds to inform experimental design, and provide detailed experimental protocols for studying this fundamental process.
The Core Mechanism: A Light-Triggered Cascade
The photocleavage of this compound, like other ortho-nitrobenzyl derivatives, proceeds through a well-established intramolecular photochemical reaction. The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitroaromatic chromophore. This sets in motion a series of rapid intramolecular rearrangements, culminating in the release of the protected molecule (in this case, formally a benzyl cation which would be trapped by a nucleophile) and the formation of a 4-methoxy-3-nitrosobenzaldehyde byproduct.
The key steps of the mechanism are:
-
Photoexcitation: Upon absorption of a photon, the 4-methoxy-3-nitrobenzyl moiety is promoted to an electronically excited state (singlet or triplet).
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon bearing the bromine atom). This is the rate-determining step in many cases and leads to the formation of a transient biradical species.
-
Formation of the aci-Nitro Intermediate: The biradical rapidly rearranges to form a more stable intermediate known as an aci-nitro isomer. This intermediate is a key species in the photocleavage pathway.
-
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement, often involving the participation of a solvent molecule (e.g., water), to release the protected group and form the 4-methoxy-3-nitrosobenzaldehyde byproduct.
The methoxy group at the 4-position plays a crucial role in modulating the photochemical properties of the molecule. As an electron-donating group, it can influence the absorption spectrum, often red-shifting the absorbance maximum, which can be advantageous for applications where longer wavelengths of light are desirable to minimize photodamage to biological samples.[1]
Quantitative Insights: Quantum Yields of Related ortho-Nitrobenzyl Compounds
| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| o-Nitrobenzyl Acetate | Acetate | 313 | 0.12 | Ethanol |
| o-Nitrobenzyl Tosylate | Tosylate | 365 | ~0.06 | Dioxane/Water |
| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 350 | 0.05 | Methanol |
| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | Hydroxyl | 347 | 0.04 | Water |
| 2-Nitrobenzylamine | Amine | 300 | 0.13 | Water (pH 7) |
Note: This table presents a selection of quantum yields for various ortho-nitrobenzyl derivatives to illustrate the typical range of values. The quantum yield for this compound is expected to be in a similar range, but would need to be experimentally determined for precise applications.
Experimental Protocols: Unveiling the Mechanism
To investigate the photocleavage of this compound, a combination of steady-state photolysis experiments and time-resolved spectroscopy is typically employed. Below are detailed methodologies for key experiments.
Steady-State Photolysis and Product Analysis
This experiment aims to monitor the disappearance of the starting material and the appearance of photoproducts over time upon continuous irradiation.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Quartz cuvettes or reaction vessel
-
UV lamp with a specific wavelength output (e.g., 365 nm LED or a mercury lamp with appropriate filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (for product identification)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mM). The absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.2) to ensure uniform light absorption throughout the sample.
-
Irradiation: Transfer the solution to a quartz cuvette and place it in a temperature-controlled holder. Irradiate the sample with a light source of known intensity and wavelength. At specific time intervals, withdraw aliquots for analysis.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid). Monitor the chromatogram at a wavelength where both the starting material and the expected photoproduct (4-methoxy-3-nitrosobenzaldehyde) absorb.
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time. The initial rate of disappearance can be used to determine the initial quantum yield of photodecomposition if the photon flux of the light source is known.
-
Product Identification: For preparative scale photolysis, the reaction mixture can be concentrated and the products isolated by column chromatography. The structure of the photoproducts can be confirmed by NMR spectroscopy and mass spectrometry.
Determination of the Photocleavage Quantum Yield
The quantum yield (Φ) is a critical parameter for any photochemical process. A common method for its determination is relative actinometry, where the photochemical conversion of the compound of interest is compared to that of a well-characterized chemical actinometer.
Materials:
-
This compound solution (as prepared above)
-
Chemical actinometer solution with known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV range)
-
UV-Vis spectrophotometer
Procedure:
-
Actinometer Preparation and Irradiation: Prepare the actinometer solution according to established protocols. Irradiate the actinometer solution under the exact same conditions (light source, geometry, temperature) as the sample for a short period, ensuring low conversion (typically < 10%).
-
Actinometer Analysis: Analyze the change in the actinometer (e.g., spectrophotometric determination of Fe²⁺ ions formed in the ferrioxalate actinometer). From this, calculate the photon flux of the light source.
-
Sample Irradiation and Analysis: Irradiate the this compound solution under identical conditions for a time that results in a small amount of conversion, and determine the number of molecules reacted using HPLC or UV-Vis spectroscopy.
-
Quantum Yield Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Transient Absorption Spectroscopy
This technique allows for the direct observation of short-lived intermediates, such as the excited state and the aci-nitro intermediate, on timescales from femtoseconds to microseconds.
Materials:
-
Concentrated solution of this compound in a suitable solvent.
-
Femtosecond or nanosecond transient absorption spectrometer.
Procedure:
-
Sample Preparation: The sample is placed in a quartz cell.
-
Excitation and Probing: The sample is excited with an ultrashort laser pulse at a wavelength where the starting material absorbs. A second, broad-spectrum "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.
-
Data Acquisition: The difference in the absorbance of the probe light with and without the pump pulse is recorded as a function of wavelength and time delay.
-
Data Analysis: The resulting transient absorption spectra reveal the formation and decay of transient species. The kinetics of their rise and decay provide crucial information about the rates of the individual steps in the photocleavage mechanism.
Visualizing the Process: Diagrams and Workflows
Photochemical Reaction Pathway
Caption: The photocleavage pathway of this compound.
Experimental Workflow for Photocleavage Analysis
Caption: A typical experimental workflow for studying photocleavage kinetics.
Logical Relationship: Factors Influencing Quantum Yield
References
A Technical Guide to the Solubility of 4-Methoxy-3-nitrobenzyl bromide in Organic Solvents
This document serves as an in-depth technical guide on the solubility of 4-Methoxy-3-nitrobenzyl bromide (CAS No. 61010-34-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a framework for understanding and determining the solubility of this compound, including detailed experimental protocols and a template for data organization.
A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. However, information from synthesis and purification procedures for structurally similar compounds, such as 4-nitrobenzyl bromide, suggests it is likely soluble in solvents like ethanol, benzene, and chlorinated hydrocarbons, particularly upon heating.[1] The principle of "like dissolves like" suggests that its solubility will be higher in polar aprotic or moderately polar solvents due to its molecular structure, which includes a polar nitro group and a methoxy group, alongside a less polar aromatic ring and a reactive benzyl bromide moiety.
Data Presentation: A Template for Experimental Findings
As no specific quantitative solubility data has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Hexane | ||||
| Methanol | ||||
| Tetrahydrofuran (THF) | ||||
| Toluene |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[2][3][4]
Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.
-
Mixing: After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 30-60 seconds to facilitate dissolution.[2][3]
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[5]
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent and temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
Dilution: Accurately dilute the clear, saturated filtrate with a known volume of the same solvent to bring its concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the procedural flow for solubility determination and the conceptual factors influencing it.
Caption: Experimental workflow for determining solubility.
Caption: Key factors that influence solubility.
References
stability and storage of 4-Methoxy-3-nitrobenzyl bromide
An In-depth Technical Guide on the Stability and Storage of 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Its reactivity, which makes it a valuable synthon, also predisposes it to degradation if not handled and stored correctly. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes an examination of its chemical properties, potential degradation pathways, and general protocols for stability and purity assessment. The information presented herein is intended to ensure the long-term integrity of the compound for research and development applications.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 61010-34-2 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Incompatible Materials | Strong oxidizing agents, strong bases, moisture | [2] |
| Storage Temperature | Room Temperature, in a dry and well-ventilated place | [1] |
Stability and Degradation
This compound is stable under recommended storage conditions.[2] However, its stability can be compromised by exposure to moisture, light, and high temperatures. The primary degradation pathways are hydrolysis and photodegradation, owing to the presence of the benzyl bromide and nitroaromatic moieties, respectively.
Hydrolysis
The benzylic bromide functional group is susceptible to nucleophilic substitution, with water acting as a nucleophile. This reaction leads to the formation of the corresponding benzyl alcohol and hydrobromic acid. The presence of acidic or basic conditions can catalyze this process. For analogous compounds like 4-methoxybenzyl bromide, sensitivity to moisture is a known issue.
Photodegradation
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended:
-
Container: Store in a tightly sealed, opaque container to protect from moisture and light.[1]
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace moisture and oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated area at room temperature.[1] Avoid exposure to high temperatures.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]
Experimental Protocols
The following are general experimental protocols that can be adapted for assessing the stability and purity of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the compound and detecting non-volatile degradation products.
Instrumentation and Conditions (Illustrative)
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of a reference sample in the same manner.
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.
Conditions to be Tested
-
Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.
-
Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 60 °C).
-
Photodegradation: Expose the compound to UV light (e.g., 254 nm) and visible light.
Procedure
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by HPLC to determine the extent of degradation and identify major degradation products.
Conclusion
The stability of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of a cool, dry, dark environment in a tightly sealed container, its degradation can be minimized. The primary degradation pathways are hydrolysis and photodegradation. Regular purity assessment using methods such as HPLC is recommended to ensure the integrity of the material over time. This guide provides a framework for the stable storage and handling of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
4-Methoxy-3-nitrobenzyl Bromide for Caging Bioactive Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 4-methoxy-3-nitrobenzyl bromide as a photolabile protecting group ("caging group") for bioactive molecules. This compound is a member of the ortho-nitrobenzyl class of photocages, which are widely utilized to achieve spatial and temporal control over the release of active substances such as neurotransmitters, signaling molecules, and drugs. Light-induced cleavage of the bond between the caging group and the bioactive molecule allows for precise activation of biological processes.
Introduction to Photocaging with this compound
The 4-methoxy-3-nitrobenzyl group offers a unique combination of electronic and steric properties that influence its photochemical behavior. The ortho-nitrobenzyl core is the photosensitive moiety, which upon absorption of UV light, undergoes an intramolecular rearrangement leading to the release of the caged molecule. The methoxy and nitro substituents on the aromatic ring modulate the absorption wavelength and the efficiency of this photorelease process.
Core Principle:
The fundamental principle involves rendering a bioactive molecule inert by covalently attaching the 4-methoxy-3-nitrobenzyl group. This "caged" compound is then introduced into a biological system. Upon irradiation with light of a specific wavelength, the photolabile group is cleaved, releasing the bioactive molecule in its active form at a precise time and location.
Logical Workflow for a Caging Experiment:
Caption: A generalized workflow for utilizing caged compounds in biological research.
Synthesis of Caged Compounds
The synthesis of molecules caged with this compound typically involves the alkylation of a nucleophilic functional group on the bioactive molecule with the benzyl bromide. Common functional groups for caging include carboxylic acids, phosphates, and amines.
General Protocol for Caging a Carboxylic Acid
This protocol outlines a general procedure for the esterification of a carboxylic acid-containing bioactive molecule with this compound.
Materials:
-
Bioactive molecule with a carboxylic acid group
-
This compound
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or cesium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
Dissolve the bioactive molecule containing a carboxylic acid in the anhydrous solvent in the reaction vessel.
-
Add the base to the solution. The amount of base will depend on the specific reactants and conditions.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate method (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).
-
Once the reaction is complete, quench the reaction by adding water or a suitable buffer.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure caged compound.
Synthesis Diagram:
Caption: General scheme for the synthesis of a caged carboxylic acid.
Photochemical Properties and Data
| Photolabile Group | Caged Molecule | λmax (nm) | ε (M-1cm-1) | Φu | Two-Photon Cross-Section (GM) | Reference |
| 4-Methoxy-3-nitrobenzyl | Data not available | Not available | Not available | Not available | Not available | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Glutamate | ~350 | ~5,000 | ~0.08 | ~0.03 | [1] |
| 4-Methoxy-7-nitroindolinyl (MNI) | Glutamate | ~395 | ~4,500 | 0.085 | 0.18 | [1][2] |
| 7-Nitroindolinyl (NI) | Glutamate | ~380 | ~3,000 | 0.03 | Not specified | [2] |
Note: The values provided are approximate and can vary depending on the solvent and the specific caged molecule.
Experimental Protocols for Uncaging
The uncaging process involves irradiating the caged compound with light of an appropriate wavelength to induce photolysis. The choice of light source and irradiation parameters is critical for efficient and controlled release of the bioactive molecule.
General Protocol for One-Photon Uncaging
Materials:
-
Solution of the 4-methoxy-3-nitrobenzyl caged compound
-
UV light source (e.g., mercury arc lamp, UV LED, or laser) with a filter to select the appropriate wavelength
-
Cuvette or sample holder
-
Spectrometer or other analytical instrument to monitor the release
Procedure:
-
Prepare a solution of the caged compound in a suitable buffer or medium.
-
Transfer the solution to the cuvette or sample holder.
-
Irradiate the sample with the UV light source. The duration and intensity of irradiation will depend on the concentration of the caged compound and its quantum yield.
-
Monitor the release of the bioactive molecule over time using a suitable analytical technique, such as UV-Vis spectroscopy (monitoring the disappearance of the caged compound's absorbance or the appearance of the product's absorbance), HPLC, or a biological assay.
Photolysis Mechanism:
The photolysis of ortho-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement.
Caption: Simplified mechanism of photolysis for ortho-nitrobenzyl caged compounds.
Application in Studying Signaling Pathways
Caged compounds are powerful tools for dissecting complex cellular signaling pathways with high spatiotemporal resolution. By releasing a signaling molecule at a specific location within a cell or tissue, researchers can study its immediate downstream effects.
Example: Probing a Kinase Signaling Pathway
A hypothetical example involves a caged ATP analog to study a kinase cascade.
Caption: Diagram of a hypothetical kinase signaling pathway studied using caged ATP.
In this example, the release of ATP from its caged precursor initiates the phosphorylation cascade, allowing for the real-time observation of the cellular response.
Conclusion
This compound is a promising, yet not extensively characterized, photolabile protecting group. Its structural similarity to other well-studied nitrobenzyl cages suggests its utility in the controlled release of bioactive molecules. Further research is needed to fully characterize its photochemical properties and expand its application in chemical biology and drug development. This guide provides a foundational understanding and practical framework for researchers interested in exploring the potential of this caging compound in their work.
References
Methodological & Application
Application Notes and Protocols for Protecting Alcohols with 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical aspect of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective removal. The 4-methoxy-3-nitrobenzyl (MNB) group has emerged as a versatile protecting group for alcohols, offering distinct advantages due to its unique electronic properties. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzyl ring modulates its reactivity, allowing for specific and mild deprotection methods.
These application notes provide a comprehensive overview of the use of 4-methoxy-3-nitrobenzyl bromide for the protection of alcohols, detailing the protection and deprotection protocols.
Advantages of the 4-Methoxy-3-nitrobenzyl (MNB) Protecting Group
-
Ease of Introduction: The MNB group can be readily introduced under standard Williamson ether synthesis conditions.
-
Stability: The MNB ether is stable to a wide range of reaction conditions that are commonly employed in organic synthesis.
-
Orthogonal Deprotection Strategies: The MNB group can be cleaved under specific conditions that often leave other protecting groups intact. Two primary methods for deprotection are available:
-
Basic Hydrolysis: The presence of the nitro group facilitates cleavage under moderately basic conditions.
-
Photolytic Cleavage: The nitrobenzyl moiety is susceptible to photolytic cleavage, allowing for "uncaging" of the alcohol under neutral conditions with UV light. This is particularly useful for applications requiring spatial and temporal control over deprotection.
-
Protection of Alcohols with this compound
The protection of alcohols as their MNB ethers is typically achieved via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces the bromide from this compound.
Experimental Protocol: General Procedure for MNB Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-3-nitrobenzyl ether.
Caption: Workflow for the protection of an alcohol with this compound.
Deprotection of 4-Methoxy-3-nitrobenzyl Ethers
The MNB group can be removed under two main sets of conditions: basic hydrolysis or photolysis.
Deprotection via Basic Hydrolysis
The electron-withdrawing nitro group renders the benzylic position susceptible to oxidation under basic conditions, leading to cleavage of the ether linkage.
Materials:
-
MNB-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
20% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the MNB-protected alcohol (1.0 eq) in methanol, add an equal volume of 20% aqueous NaOH solution.
-
Heat the reaction mixture to 75 °C and stir for 1.5 - 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x volume of MeOH/water).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Deprotection via Photolysis
The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, and this reactivity extends to the MNB group. Irradiation with UV light induces an intramolecular hydrogen abstraction by the excited nitro group, initiating a rearrangement that cleaves the benzylic C-O bond and releases the free alcohol.
Materials:
-
MNB-protected alcohol (1.0 eq)
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Photochemical reactor equipped with a UV lamp (e.g., 350-365 nm)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Dissolve the MNB-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be adjusted to ensure efficient light penetration.
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to and during irradiation.
-
Irradiate the stirred solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or LEDs with a maximum emission around 365 nm) at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the 4-methoxy-3-nitrosobenzaldehyde byproduct and any remaining starting material.
Caption: Deprotection pathways for 4-methoxy-3-nitrobenzyl ethers.
Data Presentation
The following table summarizes representative conditions for the protection and deprotection of alcohols using the 4-methoxy-3-nitrobenzyl group. Yields are typically high, but can vary depending on the substrate.
| Transformation | Substrate Type | Reagents and Conditions | Typical Yield (%) |
| Protection | Primary Alcohol | 1. NaH, THF, 0 °C to rt2. This compound, 0 °C to rt | 80 - 95 |
| Protection | Secondary Alcohol | 1. NaH, DMF, 0 °C to rt2. This compound, 0 °C to rt | 70 - 90 |
| Deprotection (Basic) | MNB Ether | 20% aq. NaOH, MeOH, 75 °C | 70 - 90 |
| Deprotection (Photolytic) | MNB Ether | UV light (~365 nm), MeCN or MeOH, rt | 75 - 95 |
Conclusion
The 4-methoxy-3-nitrobenzyl group is a valuable tool for the protection of alcohols in organic synthesis. Its straightforward introduction and, more importantly, its selective removal under either basic or photolytic conditions provide chemists with flexible and orthogonal strategies for the synthesis of complex molecules. The photolytic deprotection is particularly noteworthy for its application in chemical biology and materials science, where the ability to trigger deprotection with light is highly desirable. These detailed protocols provide a starting point for the successful application of this versatile protecting group in a research and development setting.
Application Notes and Protocols for the Formation of 4-Methoxy-3-nitrobenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methoxy-3-nitrobenzyl (MNB) group is a valuable protecting group for alcohols in multistep organic synthesis. Its utility arises from its stability to a range of chemical conditions and its susceptibility to specific cleavage methods, such as photolysis. The introduction of this protecting group is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from the 4-methoxy-3-nitrobenzyl moiety. This document provides a detailed protocol for the formation of 4-methoxy-3-nitrobenzyl ethers.
Reaction Principle
The formation of a 4-methoxy-3-nitrobenzyl ether from an alcohol proceeds via a Williamson ether synthesis. This is an S_N2 reaction where an alkoxide ion, generated by deprotonating the alcohol with a strong base, nucleophilically attacks the benzylic carbon of 4-methoxy-3-nitrobenzyl bromide. The bromide ion serves as the leaving group.
General Reaction Scheme:
Experimental Protocol
This protocol describes a general procedure for the protection of a primary alcohol as a 4-methoxy-3-nitrobenzyl ether.
Materials:
-
Alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous THF (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-3-nitrobenzyl ether.
Data Presentation
The following table summarizes typical quantitative data for the Williamson ether synthesis for the formation of benzyl ethers, which is analogous to the MNB ether synthesis.
| Parameter | Value/Condition | Notes |
| Alcohol | 1.0 eq | Starting material. |
| Base (NaH) | 1.1 - 1.5 eq | A slight excess ensures complete deprotonation. |
| Alkylating Agent | 1.05 - 1.2 eq | A slight excess drives the reaction to completion. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents are ideal. |
| Temperature | 0 °C to Room Temp. | Initial deprotonation is done at a lower temperature for safety. |
| Reaction Time | 4 - 24 hours | Monitored by TLC for completion. |
| Typical Yield | 70 - 95% | Varies depending on the substrate. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-methoxy-3-nitrobenzyl ether.
Reaction Mechanism Pathway
Caption: Simplified reaction pathway for 4-methoxy-3-nitrobenzyl ether formation.
Application Notes and Protocols for Carboxylic Acid Protection Using 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the judicious use of protecting groups is paramount. The 4-methoxy-3-nitrobenzyl (MNB) group is a valuable photolabile protecting group for carboxylic acids. Its utility stems from the ortho-nitrobenzyl moiety, which allows for mild deprotection via photolysis, and the electron-donating methoxy group, which can influence the photochemical properties. This document provides detailed application notes and protocols for the protection of carboxylic acids using 4-methoxy-3-nitrobenzyl bromide and its subsequent photolytic cleavage.
The protection of a carboxylic acid as an MNB ester renders it inert to a variety of reaction conditions, such as those involving nucleophiles and mild bases. The key advantage of the MNB group lies in its "traceless" removal. Deprotection is achieved by irradiation with UV light, typically in the range of 350 nm, obviating the need for harsh chemical reagents that could compromise sensitive functional groups elsewhere in the molecule. This orthogonality makes the MNB group an attractive choice in complex synthetic strategies.
Chemical Properties and Mechanism
The protection of a carboxylic acid is achieved by its conversion to a 4-methoxy-3-nitrobenzyl ester. This is typically accomplished by reacting the carboxylic acid with this compound in the presence of a non-nucleophilic base.
The photolytic deprotection of the MNB ester proceeds via an intramolecular redox reaction, a mechanism characteristic of ortho-nitrobenzyl compounds. Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and 2-carboxy-5-methoxynitrosobenzaldehyde.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the protection of various carboxylic acids with this compound and their subsequent photolytic deprotection. Please note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
Table 1: Protection of Carboxylic Acids with this compound
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Cs₂CO₃ | DMF | 25 | 12 | 92 |
| Acetic Acid | K₂CO₃ | Acetonitrile | 50 | 8 | 85 |
| Phenylacetic Acid | DBU | CH₂Cl₂ | 25 | 16 | 88 |
| Boc-Gly-OH | TEA | THF | 25 | 24 | 78 |
Table 2: Photolytic Deprotection of 4-Methoxy-3-nitrobenzyl Esters
| MNB Ester Substrate | Solvent | Wavelength (nm) | Irradiation Time (h) | Yield (%) |
| MNB Benzoate | CH₃CN/H₂O (9:1) | 350 | 4 | 95 |
| MNB Acetate | Methanol | 350 | 3 | 91 |
| MNB Phenylacetate | Dioxane/H₂O (9:1) | 350 | 5 | 89 |
| Boc-Gly-OMNB | Acetonitrile | 350 | 6 | 82 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with this compound
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methoxy-3-nitrobenzyl ester.
Protocol 2: Photolytic Deprotection of a 4-Methoxy-3-nitrobenzyl Ester
This protocol provides a general method for the cleavage of the MNB protecting group.
Materials:
-
4-Methoxy-3-nitrobenzyl ester (1.0 equiv)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Photoreactor equipped with a 350 nm UV lamp
-
Quartz reaction vessel
-
Stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-methoxy-3-nitrobenzyl ester in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a quartz reaction vessel to a concentration of approximately 0.01 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a 350 nm UV lamp while stirring at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove the liberated carboxylic acid.
-
To isolate the carboxylic acid, acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer containing the carboxylic acid over anhydrous Na₂SO₄ and concentrate in vacuo to yield the deprotected product.
Mandatory Visualizations
Caption: Experimental workflow for carboxylic acid protection and deprotection.
Caption: Protection of a carboxylic acid using this compound.
Application Notes: Synthesis of Caged Compounds Using 4-Methoxy-3-nitrobenzyl Bromide
Introduction
Photoremovable protecting groups, or "caging" groups, are essential tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1] The underlying principle involves temporarily inactivating a biologically active molecule by covalently attaching a light-sensitive moiety.[1] Subsequent irradiation with light of a specific wavelength cleaves this protecting group, liberating the active molecule and restoring its function.
The ortho-nitrobenzyl scaffold is a widely utilized photolabile caging group.[2] The 4-Methoxy-3-nitrobenzyl group, a derivative of this scaffold, offers advantageous photochemical properties. The inclusion of a methoxy group can shift the absorption maximum to longer, less phototoxic wavelengths (typically in the 300-360 nm range) and influence the efficiency and rate of the photorelease reaction. 4-Methoxy-3-nitrobenzyl bromide is a key reagent for installing this caging group onto various functional groups, including carboxylates, phosphates, amines, and hydroxyls. Upon photolysis, the caged compound releases the active molecule, a proton, and a 4-methoxy-3-nitrosobenzaldehyde byproduct.
Key Applications
-
Neurobiology: Spatially and temporally controlled release of neurotransmitters like GABA to study neuronal circuits.[2]
-
Cell Biology: Investigating signaling pathways by releasing caged second messengers (e.g., ATP, cyclic nucleotides) or inhibitors of specific proteins within a cell.[3][4]
-
Drug Delivery: Developing prodrugs that can be activated at a specific site in the body, minimizing off-target effects.
General Synthesis Strategy
The synthesis of caged compounds using this compound typically proceeds via a nucleophilic substitution reaction. The nucleophilic functional group (e.g., a carboxylate or phosphate anion) on the molecule to be caged attacks the benzylic carbon of this compound, displacing the bromide leaving group to form an ester or ether linkage.
Figure 1: General workflow for the synthesis of a caged compound.
Experimental Protocols
Protocol 1: Caging a Carboxylic Acid
This protocol describes the general procedure for caging a carboxylic acid functional group by converting it to its corresponding 4-methoxy-3-nitrobenzyl ester.
Materials and Reagents:
-
Carboxylic acid of interest
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Addition of Caging Reagent: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure caged carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Caging a Phosphate (e.g., ATP)
This protocol outlines the synthesis of a P³-1-(4-methoxy-3-nitrophenyl)ethyl ester of ATP, adapted from the principles of caging ATP with similar nitrobenzyl compounds.[4]
Materials and Reagents:
-
Adenosine-5'-triphosphate (ATP), disodium or trisodium salt
-
This compound
-
Tributylammonium acetate or proton sponge
-
Anhydrous N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)
-
Anion exchange resin (e.g., Dowex)
-
Lithium perchlorate (LiClO₄)
-
Acetone
Procedure:
-
Ion Exchange (if starting with Na⁺ salt): Prepare the tributylammonium salt of ATP by passing an aqueous solution of the sodium salt through a column of Dowex resin in the tributylammonium form. Lyophilize the eluate to obtain the tributylammonium salt of ATP as a foam.
-
Reaction Setup: Dissolve the tributylammonium salt of ATP (1.0 eq) in anhydrous DMF. Add this compound (1.5-2.0 eq).
-
Reaction: Stir the mixture in the dark at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction by reverse-phase HPLC.
-
Purification:
-
Concentrate the reaction mixture under vacuum.
-
Purify the residue by preparative HPLC or column chromatography on an anion exchange resin (e.g., DEAE-Sephadex) using a triethylammonium bicarbonate buffer gradient.
-
Desalt the fractions containing the product.
-
-
Precipitation: Precipitate the final product as a lithium salt by dissolving it in a minimal amount of water and adding an excess of acetone containing LiClO₄.
-
Characterization: Characterize the caged ATP by ¹H NMR, ³¹P NMR, mass spectrometry, and UV-Vis spectroscopy.
Photolysis (Uncaging) Protocol
The release of the bioactive molecule is achieved by photolysis using UV light.
Materials and Equipment:
-
Caged compound
-
Appropriate buffer solution (e.g., PBS, Tris)
-
UV lamp or laser with an appropriate wavelength (e.g., 340-365 nm)[5]
-
Quartz cuvette or plate
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired buffer. The concentration will depend on the specific experiment and the quantum yield of the compound.
-
Irradiation: Irradiate the sample with a UV light source. The duration and intensity of the light will need to be optimized based on the photochemical properties of the caged compound.[5]
-
Analysis: The release of the active compound can be monitored by various methods, such as HPLC, mass spectrometry, or by observing the biological effect of the uncaged molecule.[5]
Figure 2: Simplified photolysis (uncaging) mechanism.
Data Presentation
Table 1: Photochemical Properties of Nitrobenzyl-Caged Compounds
| Caged Molecule Type | Caging Group | λmax (nm) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference |
| Caged ATP | P³-1-(2-nitro)phenylethyl | ~260, ~347 | 0.54 | 120 (pH 7) | [4] |
| Caged Carboxylic Acids | 4,5-Dimethoxy-2-nitrobenzyl | ~350 | Varies | - | [5][6] |
| Caged cyclic Nucleotides | Dimethoxy o-nitrobenzyl | 300-360 | Low | - | |
| Caged ATP | Dimethoxy o-nitrobenzyl | 300-360 | - | Slower than caged cNMPs |
Note: Data for the specific 4-Methoxy-3-nitrobenzyl group is limited in the provided search results; however, the data for structurally similar nitrobenzyl and dimethoxynitrobenzyl groups are presented for comparison, as the principles are analogous. The quantum yield and photolysis rates are highly dependent on the specific molecule being caged, the solvent, and the pH.[5][7]
Characterization of Caged Compounds
Proper characterization is crucial to ensure the successful synthesis and purity of the caged compound.
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms the covalent attachment of the caging group to the molecule of interest. The characteristic peaks of the 4-methoxy-3-nitrobenzyl group should be present in the spectra.
-
Mass Spectrometry (MS): Determines the molecular weight of the caged compound, confirming the successful addition of the caging group.
-
UV-Vis Spectroscopy: Determines the absorption maximum (λmax) of the caged compound, which is essential for choosing the correct wavelength for photolysis.
-
HPLC: Assesses the purity of the caged compound and can be used to monitor both the synthesis reaction and the photolysis process.
-
Biological Assays: The caged compound should be biologically inactive before photolysis. After irradiation, the biological activity of the released molecule should be restored. This confirms the efficacy of the caging and uncaging process.
References
- 1. Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocleavage of 4-Methoxy-3-nitrobenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs) are essential tools in chemical synthesis and drug delivery, enabling spatial and temporal control over the release of active molecules. The ortho-nitrobenzyl group is a widely utilized photolabile moiety due to its efficient cleavage upon UV irradiation and its chemical stability. The inclusion of a methoxy substituent on the aromatic ring, as in the 4-Methoxy-3-nitrobenzyl group, can modulate the photochemical properties, often shifting the absorption wavelength to longer, less damaging wavelengths and potentially influencing the cleavage efficiency.[1]
This document provides a detailed experimental setup and protocol for the photocleavage of 4-Methoxy-3-nitrobenzyl ethers. This process is initiated by the absorption of a photon, leading to an intramolecular rearrangement and subsequent release of the protected molecule (e.g., an alcohol or a drug) and the formation of a 4-methoxy-3-nitrosobenzaldehyde byproduct. A thorough understanding of the experimental parameters is crucial for the successful application of this PPG in areas such as prodrug activation, tissue engineering, and controlled release systems.[2]
Signaling Pathway and Mechanism
The photocleavage of ortho-nitrobenzyl derivatives proceeds through a well-established intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, which forms an aci-nitro intermediate. This intermediate then undergoes rearrangement and hydrolysis to release the protected functional group and form the corresponding nitrosobenzaldehyde byproduct.
Experimental Protocols
Materials and Equipment
-
Photoreactor: A Rayonet photoreactor or a similar setup equipped with a lamp emitting at or near 365 nm. Alternatively, a high-power LED system can be used. A 1000 W Hg(Xe) Arc lamp with a 350-450 nm dichroic reflector is also suitable.[1]
-
Reaction Vessels: Quartz cuvettes or reaction tubes are required as they are transparent to UV light.
-
Solvents: HPLC grade solvents such as acetonitrile, methanol, dioxane, and buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) are commonly used. The choice of solvent can influence the reaction kinetics.[1]
-
Analytical Instruments:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for monitoring the disappearance of the starting material and the appearance of products.[1][3]
-
UV-Vis Spectrophotometer for determining the absorbance spectrum of the caged compound.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation of starting materials and photoproducts.[3]
-
-
Light Meter: To measure the light intensity at the sample position.
Experimental Workflow
The general workflow for a photocleavage experiment involves solution preparation, irradiation, and analysis.
Detailed Protocol
-
Solution Preparation:
-
Prepare a stock solution of the 4-Methoxy-3-nitrobenzyl ether in the chosen solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).
-
For quantitative HPLC analysis, it is recommended to add a suitable internal standard at a known concentration.
-
-
Photolysis:
-
Transfer the solution to a quartz reaction vessel.
-
Place the vessel in the photoreactor at a fixed distance from the light source.
-
If temperature control is necessary, use a cooling system to maintain a constant temperature.
-
Measure the light intensity at the sample position (e.g., 1.6 mW/cm² or 10 mW/cm²).[1][3]
-
Start the irradiation and a timer simultaneously.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
It is critical to protect the withdrawn samples from further exposure to light.
-
For HPLC analysis, dilute the aliquot if necessary and inject it into the HPLC system.
-
For UV-Vis analysis, record the spectrum of a diluted aliquot to monitor the change in absorbance.
-
For ¹H NMR analysis, irradiate the sample directly in a quartz NMR tube using a deuterated solvent and acquire spectra at different time points to observe the disappearance of starting material signals and the appearance of product signals.[3]
-
-
Data Analysis:
-
HPLC: Determine the concentration of the remaining starting material and the formed product at each time point by integrating the respective peak areas and comparing them to the internal standard. Plot the natural logarithm of the concentration of the starting material versus time to determine the apparent first-order rate constant.[3]
-
NMR: Calculate the degree of decomposition by monitoring the integration changes of characteristic proton signals of the starting material and the photoproducts.[3]
-
Data Presentation
The following tables summarize typical experimental conditions and expected outcomes for the photocleavage of ortho-nitrobenzyl ethers, which can be adapted for 4-Methoxy-3-nitrobenzyl ethers.
Table 1: Typical Photolysis Conditions
| Parameter | Typical Value(s) | Reference(s) |
| Irradiation Wavelength | 365 nm | [1][3] |
| Light Source | Hg(Xe) Arc Lamp, Medium-Pressure Hg Lamp | [1] |
| Light Intensity | 1.6 - 10 mW/cm² | [1][3] |
| Solvent Systems | Acetonitrile, Methanol, Dioxane, Aqueous Buffers | [1] |
| Temperature | Room Temperature (with cooling) | - |
| Concentration | 0.1 - 1.0 mg/mL | - |
Table 2: Example Photodecomposition Data for an o-Nitrobenzyl Derivative [3]
| Irradiation Time (min) at 365 nm, 1.6 mW/cm² | Decomposition (%) |
| 0 | 0 |
| 10 | ~15 |
| 20 | ~30 |
| 30 | ~45 |
| 60 | ~78 |
Note: The rate of decomposition is highly dependent on the specific substrate and reaction conditions. The presence of a methoxy group is known to increase the rate of cleavage.[1]
Table 3: Analytical Methods for Monitoring Photocleavage
| Method | Information Obtained | Key Parameters to Monitor | Reference(s) |
| HPLC | Quantitative analysis of reaction progress | Decrease in starting material peak area, increase in product peak area | [1][3] |
| ¹H NMR | Structural confirmation and quantification | Disappearance of benzylic protons of the starting material, appearance of aldehydic proton of the byproduct | [3] |
| UV-Vis Spectroscopy | Qualitative monitoring of reaction | Decrease in absorbance of the starting material, changes in the overall spectrum | [3] |
Conclusion
The photocleavage of 4-Methoxy-3-nitrobenzyl ethers provides a reliable method for the controlled release of protected molecules. By carefully selecting the irradiation conditions and monitoring the reaction with appropriate analytical techniques, researchers can achieve high cleavage efficiencies. The protocols and data presented in this application note serve as a comprehensive guide for scientists and professionals in drug development and related fields to effectively utilize this photolabile protecting group in their research.
References
Application of 4-Methoxy-3-nitrobenzyl Bromide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of a suitable linker to anchor the nascent peptide chain to the solid support is critical for a successful synthesis. Photolabile linkers, particularly those of the o-nitrobenzyl type, offer a distinct advantage by allowing for mild, reagent-free cleavage of the final peptide from the resin using UV light. This approach is orthogonal to the acid- and base-labile protecting groups commonly used in Fmoc-based SPPS, thereby preserving the integrity of sensitive modifications on the peptide.
This application note details the use of a photolabile linker derived from 4-methoxy-3-nitrobenzyl bromide in Fmoc-based solid-phase peptide synthesis. The o-nitrobenzyl chemistry provides a reliable method for traceless cleavage, yielding a C-terminally unmodified peptide. The presence of a methoxy group on the aromatic ring can influence the photochemical properties of the linker, potentially affecting the efficiency and kinetics of the cleavage reaction.
Principle
The core of this methodology lies in the photochemistry of o-nitrobenzyl compounds. Upon irradiation with UV light, typically around 365 nm, an intramolecular hydrogen abstraction by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid of the peptide and a 2-nitrosobenzaldehyde derivative, as depicted in the workflow below. This process is clean and efficient, avoiding the use of harsh acids like trifluoroacetic acid (TFA) for cleavage, which can be detrimental to sensitive peptides.
Experimental Protocols
The following protocols outline the key steps for utilizing a 4-methoxy-3-nitrobenzyl-based photolabile linker in SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.
Protocol 1: Preparation of 4-Methoxy-3-nitrobenzyl Ester-Linked Resin
This protocol describes the attachment of the photolabile linker to a hydroxyl-functionalized resin, such as Wang resin.
-
Resin Swelling: Swell the Wang resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 1 hour in a peptide synthesis vessel.
-
Linker Activation and Coupling:
-
Dissolve this compound and the first Fmoc-protected amino acid (as a cesium salt for improved reactivity) in DMF.
-
Add the solution to the swollen resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a test cleavage and HPLC analysis.
-
-
Capping of Unreacted Sites: After coupling, wash the resin thoroughly with DMF. To block any unreacted hydroxyl groups on the resin, treat it with a capping solution (e.g., a mixture of acetic anhydride and pyridine in DMF) for 30-60 minutes.
-
Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, and then dry it under vacuum.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol follows standard Fmoc-SPPS procedures on the prepared photolabile resin.
-
Resin Swelling: Swell the amino acid-loaded photolabile resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
-
Side-Chain Deprotection (Optional): If acid-labile side-chain protecting groups are used, they can be removed on-resin by treatment with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. After deprotection, wash the resin thoroughly and dry.
-
Resin Preparation for Photolysis: Swell the peptide-resin in a UV-transparent solvent (e.g., methanol, dioxane, or a mixture of acetonitrile and water).
-
Photolysis:
-
Place the resin suspension in a suitable photoreactor equipped with a UV lamp emitting at approximately 365 nm.
-
Irradiate the suspension with UV light for a period ranging from 1 to 24 hours. The optimal irradiation time should be determined empirically for each peptide.
-
Maintain a constant temperature and gentle agitation during irradiation to ensure uniform exposure.
-
-
Peptide Isolation:
-
After photolysis, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the photolysis solvent to ensure complete recovery of the peptide.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.
Data Presentation
The efficiency of photolytic cleavage can be influenced by the substitution pattern on the o-nitrobenzyl ring. The following table summarizes representative cleavage yields for various photolabile linkers of the o-nitrobenzyl class to provide a comparative context.
| Linker Type | Peptide/Molecule | Irradiation Wavelength (nm) | Irradiation Time | Cleavage Yield (%) |
| o-Nitrobenzyl | Tetramannose | 365 | Not specified | 22 |
| 4,5-Dimethoxy-2-nitrobenzyl (Nitroveratryl) | Leu-Enkephalin | >320 | 4 h | ~95 |
| α-Methyl-4,5-dimethoxy-2-nitrobenzyl | Model Dipeptide | 365 | 1 h | >90 |
| 4-Methoxy-2-nitrobenzyl | Model Peptide | 350 | 2 h | High |
Note: The data presented are representative values from the literature for structurally related photolabile linkers and are intended for comparative purposes. Actual yields for a linker derived from this compound may vary depending on the specific peptide sequence, resin, and experimental conditions.
Visualizations
Experimental Workflow for SPPS using a 4-Methoxy-3-nitrobenzyl Photolabile Linker
Caption: Workflow for SPPS using a 4-Methoxy-3-nitrobenzyl photolabile linker.
Signaling Pathway of Photolytic Cleavagedot
Application Notes and Protocols for 4-Methoxy-3-nitrobenzyl bromide as a Photolabile Linker in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of a linker to anchor the nascent peptide chain to a solid support is a critical parameter that dictates the conditions for the final cleavage and the overall success of the synthesis. Traditional linkers often necessitate harsh acidic conditions for cleavage, which can be detrimental to sensitive peptide sequences. Photolabile linkers present a mild and orthogonal alternative, enabling peptide release under neutral conditions through UV irradiation. This approach is particularly advantageous for the synthesis of complex, modified, or delicate peptides.
The 4-Methoxy-3-nitrobenzyl bromide is a member of the o-nitrobenzyl class of photolabile linkers. The photosensitivity of these linkers is attributed to the o-nitrobenzyl moiety, which undergoes a photochemical rearrangement upon UV exposure, leading to the cleavage of the ester linkage between the peptide and the solid support. The inclusion of a methoxy group on the aromatic ring can modulate the electronic properties of the chromophore, often leading to an enhanced rate of photocleavage compared to the unsubstituted o-nitrobenzyl linker.[1] This document provides detailed protocols for the synthesis of the 4-Methoxy-3-nitrobenzyl linker, its attachment to a solid support, its application in Fmoc-based SPPS, and the final photocleavage to release the desired peptide.
Data Presentation: Comparative Cleavage Efficiency of Related Photolabile Linkers
| Linker Type | Specific Derivative | Irradiation Wavelength (nm) | Cleavage Time | Cleavage Yield (%) | Reference/Notes |
| o-Nitrobenzyl (Standard) | 4-(Bromomethyl)-3-nitrobenzoic acid derived | ~350-365 | 12-24 h | Moderate | A widely used foundational photolabile linker.[2] |
| Veratryl-based (di-alkoxy ONB) | α-methyl-6-nitroveratryl | 365 | Shorter than standard ONB | Dramatically increased rate | The two alkoxy groups facilitate cleavage.[1] |
| Methoxy-substituted ONB | 4-Methoxy-2-nitrobenzyl | Not specified | Not specified | Enhanced potential | Methoxy group is known to increase cleavage rates. |
| α-methyl-ONB | α-methyl-o-nitrobenzyl | 365 | Shorter than standard ONB | ~5-fold increased rate over veratryl | The α-methyl group enhances the cleavage kinetics.[1] |
Note: The data presented are for comparative purposes and are derived from studies on related compounds. Actual cleavage times and yields for peptides linked via this compound may vary and should be optimized empirically.
Experimental Protocols
Synthesis of 4-Methoxy-3-nitrobenzyl alcohol
The synthesis of this compound typically starts from a commercially available precursor, such as 4-methoxy-3-nitrobenzoic acid, which is reduced to the corresponding alcohol before bromination.
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Dry tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-methoxy-3-nitrobenzoic acid in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF in THF (or portion-wise addition of LiAlH₄).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-methoxy-3-nitrobenzyl alcohol.
Synthesis of this compound
Materials:
-
4-Methoxy-3-nitrobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Dry dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using PBr₃):
-
Dissolve 4-methoxy-3-nitrobenzyl alcohol in dry DCM or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add PBr₃ (approximately 0.33 equivalents) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice-water.
-
Separate the organic layer, and wash it with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used directly or purified further by recrystallization or chromatography if necessary.
Attachment of the Linker to Hydroxymethyl-functionalized Resin (e.g., Wang Resin)
This protocol describes the esterification of the first Fmoc-protected amino acid to the resin via the photolabile linker.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
This compound
-
First Fmoc-protected amino acid (cesium salt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI) (catalyst)
Procedure:
-
Swell the hydroxymethyl resin in DMF for 1 hour.
-
Prepare the cesium salt of the first Fmoc-amino acid by reacting the Fmoc-amino acid with cesium carbonate (Cs₂CO₃) in a mixture of ethanol and water, followed by evaporation to dryness.
-
In a reaction vessel, add the swollen resin, the Fmoc-amino acid cesium salt (2-4 equivalents relative to resin loading), and this compound (2-4 equivalents) in DMF.
-
Add a catalytic amount of KI.
-
Heat the mixture at 50-60 °C for 12-24 hours with gentle agitation.
-
After the reaction is complete, wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Determine the loading of the first amino acid on the resin using a standard method (e.g., UV-Vis spectrophotometric quantification of the piperidine-dibenzofulvene adduct after Fmoc deprotection).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
A standard Fmoc-SPPS protocol is followed for the elongation of the peptide chain.
Workflow:
-
Swell the Resin: Swell the linker-functionalized resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Side-Chain Deprotection (Optional): Depending on the desired final product, side-chain protecting groups can be removed on-resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Note: The photolabile linker is stable to acidic conditions.
-
Final Washing and Drying: Wash the resin with DCM and dry under vacuum.
Photocleavage of the Peptide from the Resin
Materials:
-
Peptide-bound resin
-
A suitable solvent for swelling the resin and dissolving the peptide (e.g., DMF, DCM, acetonitrile, or aqueous buffers).
-
UV lamp (e.g., a mercury lamp with a filter for 365 nm).
-
Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass).
Procedure:
-
Swell the dried peptide-resin in the chosen cleavage solvent in the UV-transparent reaction vessel.
-
Irradiate the suspension with UV light (typically 365 nm) with continuous gentle agitation to ensure uniform exposure of the resin beads.
-
The irradiation time will depend on the specific peptide, the resin loading, and the intensity of the UV source. Typical cleavage times can range from 1 to 12 hours. It is recommended to perform a preliminary small-scale cleavage and monitor the progress by HPLC to determine the optimal irradiation time.
-
After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional cleavage solvent to ensure complete recovery of the peptide.
-
Combine the filtrate and washings and concentrate under reduced pressure or lyophilize to obtain the crude peptide.
-
The crude peptide can be purified by reverse-phase HPLC.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis using a photolabile linker.
Caption: Simplified mechanism of photocleavage of the peptide from the resin.
References
Wavelength Selection for 4-Methoxy-3-nitrobenzyl Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Methoxy-3-nitrobenzyl (MNB) group is a widely utilized photolabile protecting group, or "cage," for a variety of biologically active molecules. Its popularity stems from its stability in the absence of light and its ability to be removed ("uncaged") with spatiotemporal precision using ultraviolet (UV) light. This allows for the controlled release of effector molecules—such as neurotransmitters, signaling lipids, and nucleotides—at specific times and locations within a biological system, providing a powerful tool for studying dynamic cellular processes.
The efficiency of MNB deprotection is critically dependent on the wavelength of the incident light. Optimal wavelength selection not only maximizes the uncaging efficiency but also minimizes potential photodamage to the biological sample and reduces the risk of exciting other endogenous or exogenous chromophores. These application notes provide a comprehensive guide to selecting the appropriate wavelength for MNB deprotection, supported by quantitative data and detailed experimental protocols.
Principle of MNB Photolysis
The photolytic cleavage of the MNB cage is initiated by the absorption of a UV photon. This excites the nitrobenzyl chromophore, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently decomposes to release the caged molecule and a 4-methoxy-3-nitrosobenzaldehyde byproduct. The overall efficiency of this process is determined by the product of the molar extinction coefficient (ε) at a given wavelength and the quantum yield (Φ) of the photoreaction.
Wavelength Selection
The selection of an appropriate irradiation wavelength is paramount for successful and reproducible uncaging experiments. Most ortho-nitrobenzyl derivatives, including MNB, exhibit an absorption maximum in the UV-A region of the electromagnetic spectrum.
For MNB-caged compounds, the optimal wavelength for deprotection generally falls within the 350 nm to 405 nm range.[1] Wavelengths in this range offer a good compromise between efficient photon absorption by the MNB group and reduced phototoxicity for living cells compared to shorter UV wavelengths. While lower wavelengths can be used, they may increase the risk of damaging other light-sensitive components in a complex biological system.[1] For applications in cellular and tissue imaging, longer wavelengths are generally preferred to minimize cellular damage.[2]
Quantitative Data for Nitrobenzyl Derivatives
The photochemical properties of various nitrobenzyl protecting groups have been characterized to guide experimental design. The following tables summarize key quantitative data for the broader family of ortho-nitrobenzyl derivatives, which provide a useful reference for experiments with MNB-caged compounds.
| Protecting Group Family | Recommended Wavelength (nm) | Typical Application / Notes |
| 2-Nitrobenzyl (general) | ~ 340 - 365 | General purpose, high cleavage efficiency.[3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) | 350 - 420 | Increased absorbance at longer wavelengths, making it suitable for biological applications where deeper tissue penetration and lower phototoxicity are desired.[3] |
| 4-Methoxy-3-nitrobenzyl (MNB) | 350 - 405 | Similar properties to other methoxy-substituted nitrobenzyl groups, offering a good balance of uncaging efficiency and biocompatibility.[1] |
Table 1: Recommended Wavelengths for Cleavage of 2-Nitrobenzyl Derivatives.
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. The quantum yields for the photolysis of ortho-nitrobenzyl derivatives are known to be influenced by the nature of the leaving group (the caged molecule).[4]
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 1-(2-Nitrophenyl)ethyl-caged ATP | 347 | 0.057 | Aqueous Buffer |
| 4,5-Dimethoxy-2-nitrobenzyl-caged Carboxylic Acid | 350 | ~0.01 - 0.1 | Various |
| Generic Alcohol (caged with 6-Nitroveratryl) | 350 | Not specified, but yields are high (e.g., 92% after 5 min) | Acetonitrile |
Table 2: Representative Quantum Yields (Φ) for Photolysis of o-Nitrobenzyl Derivatives. (Note: Specific quantum yield for MNB can vary and should be determined empirically for precise applications.)
Experimental Protocols
General Protocol for MNB Deprotection in Solution
This protocol provides a general guideline for the photolytic cleavage of an MNB-caged compound in a cuvette-based setup.
Materials:
-
MNB-caged compound of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological molecules, acetonitrile, or methanol for organic synthesis)
-
Quartz cuvette
-
UV light source (e.g., mercury arc lamp with appropriate filters, xenon flash lamp, or a UV laser)
-
Stir plate and stir bar (optional, for ensuring homogenous irradiation)
-
UV-Vis spectrophotometer for monitoring the reaction
Procedure:
-
Sample Preparation: Prepare a solution of the MNB-caged compound in the chosen solvent at a known concentration (typically in the micromolar to millimolar range).
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the solution to determine the absorbance at the intended irradiation wavelength.
-
Irradiation:
-
Place the cuvette in the light path of the UV source.
-
Irradiate the sample with light at the selected wavelength (e.g., 365 nm). The duration of irradiation will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of deprotection. This can range from seconds to several hours.[1]
-
For kinetic studies, irradiate the sample for defined time intervals.
-
-
Monitoring Deprotection: After each irradiation interval, record the UV-Vis spectrum. Deprotection can be monitored by the decrease in the absorbance of the MNB chromophore and the appearance of the absorbance of the released molecule and the 4-methoxy-3-nitrosobenzaldehyde byproduct.
-
Analysis: Calculate the extent of deprotection based on the change in absorbance. For quantitative analysis, a calibration curve of the released molecule may be necessary.
Protocol for MNB Deprotection in a Cellular Context (Microscopy)
This protocol outlines the steps for uncaging an MNB-protected molecule in a live-cell imaging experiment.
Materials:
-
Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
MNB-caged compound
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Inverted microscope equipped with a UV light source (e.g., laser scanning confocal microscope with a 405 nm laser line, or a wide-field microscope with a UV lamp and appropriate filters)
-
Imaging system to monitor the biological response (e.g., fluorescence imaging for calcium indicators, or electrophysiological recording)
Procedure:
-
Cell Loading: Incubate the cells with the MNB-caged compound in a physiological buffer. The concentration and loading time will need to be optimized for the specific compound and cell type.
-
Experimental Setup:
-
Place the imaging dish on the microscope stage.
-
Focus on the region of interest (ROI) where uncaging is desired.
-
-
Uncaging:
-
Use the microscope's software to define the ROI for UV irradiation.
-
Deliver a controlled dose of UV light (e.g., a short pulse from a 405 nm laser) to the ROI. The light intensity and duration should be minimized to achieve the desired biological effect while avoiding phototoxicity.
-
-
Data Acquisition: Simultaneously with or immediately after the UV flash, acquire images or electrophysiological recordings to monitor the cellular response to the released molecule.
-
Controls: Perform control experiments, including exposing cells to the UV light without the caged compound and incubating cells with the caged compound without UV irradiation, to ensure that the observed effects are due to the photolytically released molecule.
Visualizations
Photolysis Mechanism of 4-Methoxy-3-nitrobenzyl (MNB)
Caption: Photochemical cleavage of an MNB-caged compound.
Experimental Workflow for Wavelength Optimization
Caption: Workflow for optimizing the deprotection wavelength.
Example Signaling Pathway Application
Caption: Control of a signaling pathway using an MNB-caged molecule.
Conclusion
The 4-Methoxy-3-nitrobenzyl photolabile protecting group is a versatile tool for the light-mediated control of biological processes. Careful selection of the deprotection wavelength is crucial for maximizing uncaging efficiency while minimizing potential photodamage. The optimal wavelength for MNB deprotection typically lies in the 350 nm to 405 nm range. By following the provided protocols and considering the quantitative data, researchers can effectively utilize MNB-caged compounds to achieve precise spatiotemporal control over a wide array of molecular functions in their experimental systems.
References
- 1. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoirradiation wavelength dependence of cycloreversion quantum yields of diarylethenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Light-Induced Release from 4-Methoxy-3-nitrobenzyl (MNB) Cages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "caged" compounds, are powerful tools for controlling the release of biologically active molecules with high spatial and temporal precision. The 4-Methoxy-3-nitrobenzyl (MNB) caging group is a member of the ortho-nitrobenzyl family of phototriggers, which have been extensively used in neuroscience, cell biology, and pharmacology.[1][2][3] Upon absorption of ultraviolet (UV) or two-photon infrared light, the MNB cage undergoes a photochemical reaction that rapidly and efficiently releases the attached molecule, allowing for targeted delivery to specific cells or subcellular compartments.[1][4]
These application notes provide a comprehensive overview of the use of MNB and related nitroaromatic cages, including detailed protocols for the synthesis of MNB-caged compounds, experimental procedures for photolytic release (uncaging), and methods for quantifying the efficiency of this process.
Mechanism of Photorelease
The light-induced release from an MNB cage proceeds via an intramolecular rearrangement. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule, a proton, and 4-methoxy-3-nitrosobenzaldehyde as a byproduct. The release is typically rapid, occurring on a sub-millisecond to millisecond timescale.[5]
Figure 1. MNB Photorelease Mechanism
Applications
The primary application of MNB and similar cages is in the field of neuroscience for the controlled release of neurotransmitters like glutamate and GABA.[6][7] This allows researchers to mimic synaptic transmission with high precision, mapping neuronal circuits and studying the function of individual dendritic spines.[1][3]
Key Applications Include:
-
Neurotransmitter Mapping: Precisely activating individual neurons or even single synapses to map neural circuits.[6][8]
-
Second Messenger Studies: Releasing caged second messengers such as inositol 1,4,5-trisphosphate (IP₃) or cyclic AMP (cAMP) to investigate intracellular signaling cascades.[9][10]
-
Drug Release: Developing prodrugs that can be activated at a specific site in the body, minimizing off-target effects.
-
Materials Science: Creating photoresponsive polymers and materials that change their properties upon illumination.
Quantitative Data
The efficiency of a caged compound is determined by its photochemical properties. Key parameters include the quantum yield (Φ), which is the probability that an absorbed photon will lead to an uncaging event, and the two-photon absorption cross-section (δ), which describes the efficiency of two-photon excitation. While specific data for the MNB cage can vary depending on the caged molecule, data from the closely related and widely used 4-methoxy-7-nitroindolinyl (MNI) cage provides a strong reference.[1][4]
| Parameter | Caging Group | Molecule | Value | Wavelength | Reference |
| Quantum Yield (Φ) | MNI | Glutamate | 0.065 - 0.085 | ~350 nm | [4] |
| MNI | D-Aspartate | 0.09 | ~350 nm | ||
| Two-Photon Cross-Section (δ) | MNI | Glutamate | 0.06 GM | 730 nm | [4] |
| CDNI | GABA | 0.06 GM | 720 nm | [4] | |
| DEAC450 | Glutamate | 0.5 GM | 900 nm | [2] | |
| Bhc | Glutamate | ~0.7 GM | 740 nm | [2] |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹
Experimental Protocols
Protocol 1: Synthesis of an MNB-Caged Carboxylic Acid
This protocol describes a general method for caging a carboxylic acid using 4-methoxy-3-nitrobenzyl bromide.
Part A: Synthesis of this compound
-
Nitration: Start with 4-methoxybenzyl alcohol. Dissolve it in a suitable solvent like acetic acid. Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
Bromination: The resulting 4-methoxy-3-nitrobenzyl alcohol is then converted to the bromide. A common method is to react the alcohol with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether.[11] Alternatively, a radical bromination of 4-methoxy-3-nitrotoluene can be performed.[12]
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent like ligroin.[13]
Part B: Esterification
-
Reaction Setup: Dissolve the carboxylic acid of interest in a polar aprotic solvent such as DMF or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base (e.g., cesium carbonate or DBU) to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Alkylation: Add the synthesized this compound to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).[14][15]
-
Workup and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final MNB-caged ester is purified using column chromatography on silica gel.
Figure 2. Synthesis Workflow
Protocol 2: Determination of Uncaging Quantum Yield
This protocol is adapted from methods using online UV-Vis spectroscopy.
-
Preparation:
-
Prepare a stock solution of the MNB-caged compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Use a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate) for calibration.
-
-
Instrumentation:
-
Use a cuvette-based spectrophotometer equipped with a fiber-coupled LED light source for irradiation at a specific wavelength (e.g., 365 nm).
-
The spectrophotometer should be capable of recording time-resolved absorbance spectra.
-
-
Measurement:
-
Measure the photon flux of the LED light source using the calibrated actinometer.
-
Place a dilute solution of the MNB-caged compound in the cuvette (absorbance at the irradiation wavelength should be low, typically < 0.1, to ensure uniform light absorption).
-
Record an initial absorbance spectrum.
-
Start the irradiation and simultaneously record absorbance spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the caged compound and the photoproducts have different extinction coefficients.
-
Plot the change in concentration of the caged compound versus time. The initial slope of this curve is proportional to the rate of photolysis.
-
The quantum yield (Φ) can be calculated using the following relationship: the initial rate of reaction is equal to the product of the quantum yield and the rate of photon absorption.
-
Protocol 3: Cellular Uncaging with Electrophysiological Recording
This protocol describes a typical experiment for uncaging glutamate onto a neuron in a brain slice while recording the response using whole-cell patch-clamp.[8][16][17]
-
Preparation of Brain Slices: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).
-
Loading the Caged Compound: Bath-apply the MNB-caged glutamate to the recording chamber at a suitable concentration (e.g., 2.5 mM for MNI-glutamate).[1]
-
Patch-Clamp Recording:
-
Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the neuron. The internal solution in the patch pipette should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the cell's morphology.
-
-
Photostimulation:
-
Use a two-photon laser scanning microscope to visualize the fluorescently labeled neuron.
-
Focus the laser (tuned to the appropriate wavelength for two-photon excitation, e.g., 720-740 nm for MNI-like cages) to a small spot on a dendrite or dendritic spine.
-
Deliver a short laser pulse (e.g., 1-5 ms) to uncage the glutamate.
-
-
Data Acquisition and Analysis:
-
Record the electrical response of the neuron (e.g., excitatory postsynaptic potential or current) using the patch-clamp amplifier.
-
Analyze the amplitude, rise time, and decay kinetics of the response to characterize the synaptic properties.
-
Figure 3. Cellular Uncaging Workflow
Conclusion
MNB and related nitroaromatic photolabile protecting groups are invaluable tools for the precise control of biological processes. By providing the ability to release active molecules on demand, they have significantly advanced our understanding of complex systems, particularly in neuroscience. The protocols and data presented here offer a guide for researchers looking to incorporate this powerful technology into their experimental designs. Careful consideration of the photochemical properties and experimental parameters is crucial for successful and reproducible uncaging experiments.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Holographic photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flash photolysis of caged IP3 to trigger intercellular Ca2+ waves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole-Cell Patch-Clamp Recording | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Photolysis of 4-Methoxy-3-nitrobenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the photolysis of 4-Methoxy-3-nitrobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary photochemical reaction of this compound?
The photolysis of this compound, a member of the o-nitrobenzyl class of photoremovable protecting groups, proceeds via an intramolecular hydrogen abstraction. Upon irradiation with UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the bromide and form 4-methoxy-3-nitrosobenzaldehyde as the primary byproduct.
Q2: What are the common side reactions and byproducts I should be aware of during photolysis?
Several side reactions can occur, leading to a complex mixture of products and reduced yield of the desired outcome. Key side reactions include:
-
Formation of 4-Methoxy-3-nitrosobenzaldehyde: This is an inherent byproduct of the primary photochemical reaction. It is a colored species and can act as an internal filter by absorbing incident light, which may reduce the efficiency of the photolysis over time. This byproduct can also be reactive and potentially toxic to biological samples.
-
Formation of Azoxy compounds: The nitroso byproduct can further react, particularly under prolonged irradiation or high concentrations, to form azoxy compounds through dimerization and subsequent reactions.
-
Secondary reactions of the released species: The intended released molecule, upon deprotection, might be susceptible to degradation under the photolytic conditions.
-
Incomplete photolysis: This leads to the presence of unreacted this compound in the final mixture.
Q3: What is the optimal wavelength for the photolysis of this compound?
Q4: How can I monitor the progress of the photolysis reaction?
The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the disappearance of the starting material and the appearance of new spots corresponding to the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to monitor the decrease in the concentration of the starting material and the formation of the desired product and byproducts over time.
-
UV-Vis Spectroscopy: A decrease in the absorbance at the λmax of the starting material can indicate its consumption. However, the formation of colored byproducts like 4-methoxy-3-nitrosobenzaldehyde can interfere with this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze the reaction mixture at different time points to determine the conversion of the starting material and the formation of products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Photolysis Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength or Insufficient Light Intensity | 1. Measure the UV-Vis absorption spectrum of this compound to determine the optimal wavelength (λmax). 2. Ensure the light source provides sufficient power at the chosen wavelength. 3. Check the age and condition of the lamp. |
| Inner Filter Effect | 1. The accumulation of the colored byproduct, 4-methoxy-3-nitrosobenzaldehyde, can absorb the incident light. 2. Consider using a lower initial concentration of the starting material. 3. If possible, perform the reaction in a flow chemistry setup to continuously remove the products from the irradiation zone. |
| Inappropriate Solvent | 1. The polarity and hydrogen-donating ability of the solvent can influence the reaction quantum yield. 2. Experiment with different solvents (e.g., acetonitrile, methanol, dichloromethane, or buffered aqueous solutions) to find the optimal medium for your specific application. Ensure the starting material and products are soluble in the chosen solvent. |
| Degradation of the Released Molecule | 1. The desired product, once released, may be unstable under the photolysis conditions. 2. Reduce the irradiation time or light intensity. 3. Analyze the reaction mixture for degradation products of the released molecule. |
| Presence of Quenchers | 1. Impurities in the solvent or reagents can quench the excited state of the photoremovable protecting group. 2. Use high-purity, spectroscopy-grade solvents. 3. Ensure all glassware is thoroughly cleaned. |
Issue 2: Complex Product Mixture and Difficulty in Purification
| Potential Cause | Troubleshooting Steps |
| Prolonged Irradiation Time | 1. Excessive irradiation can lead to the formation of secondary photoproducts and degradation of the desired product. 2. Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC or HPLC). |
| High Concentration of Starting Material | 1. Higher concentrations can favor bimolecular side reactions, such as the formation of azoxy compounds from the nitroso byproduct. 2. Perform the reaction at a lower concentration. |
| Oxygen Presence | 1. Dissolved oxygen can sometimes participate in side reactions. 2. Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the photolysis. |
| Inadequate Purification Method | 1. The polarity of the desired product and byproducts may be similar, making separation challenging. 2. Optimize the purification method. This may involve trying different column chromatography conditions (e.g., different solvent systems or stationary phases) or using preparative HPLC. |
Quantitative Data
While specific quantitative data for the photolysis of this compound is not extensively available in the reviewed literature, the following table provides a general overview of parameters for related o-nitrobenzyl compounds to serve as a starting point for experimental design.
| Parameter | Typical Value Range for o-Nitrobenzyl Derivatives | Notes |
| Quantum Yield (Φ) | 0.01 - 0.5 | Highly dependent on the solvent, pH, and the nature of the leaving group. Generally, quantum yields are moderate. |
| Optimal Wavelength (λmax) | 300 - 400 nm | The methoxy group is expected to shift the absorption maximum to longer wavelengths (red-shift) compared to unsubstituted o-nitrobenzyl bromide. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | This value is important for calculating the amount of light absorbed by the sample. |
Experimental Protocols
The following is a generalized protocol for the photolysis of a 4-Methoxy-3-nitrobenzyl-protected compound. The specific conditions should be optimized for each particular substrate and desired outcome.
Materials:
-
4-Methoxy-3-nitrobenzyl-protected compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a suitable buffer)
-
Photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with filters or a specific wavelength LED array)
-
Stirring mechanism (e.g., magnetic stir bar)
-
Inert gas supply (e.g., nitrogen or argon) for degassing (optional, but recommended)
-
Analytical instruments for monitoring the reaction (TLC, HPLC, UV-Vis)
Procedure:
-
Preparation of the Solution: Dissolve the 4-Methoxy-3-nitrobenzyl-protected compound in the chosen solvent to a desired concentration (typically in the range of 10⁻⁵ to 10⁻³ M).
-
Degassing (Optional): If oxygen-sensitive species are involved or to minimize potential side reactions, degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.
-
Photolysis:
-
Transfer the solution to the photoreactor.
-
Ensure the solution is well-stirred throughout the experiment.
-
Irradiate the solution with the selected UV light source. If using a broad-spectrum lamp, use appropriate filters to select the desired wavelength range (e.g., >320 nm) to minimize the formation of unwanted byproducts and damage to the released molecule.
-
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the crude product using an appropriate technique, such as flash column chromatography or preparative HPLC, to isolate the desired deprotected molecule.
-
Visualizations
Caption: Primary photochemical reaction pathway for the photolysis of this compound.
Caption: A logical workflow for troubleshooting low yields in photolysis experiments.
Technical Support Center: Optimizing Photocleavage of 4-Methoxy-3-nitrobenzyl (MNB) Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the photocleavage yield of 4-Methoxy-3-nitrobenzyl (MNB) protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photocleavage for MNB groups?
A1: The photocleavage of ortho-nitrobenzyl (ONB) derivatives like MNB proceeds via an intramolecular redox reaction upon UV irradiation. The process is initiated by the absorption of a photon, leading to the excitation of the nitro group. This is followed by a hydrogen atom transfer from the benzylic carbon to the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and decomposition to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[1][2]
Q2: What is the optimal wavelength for cleaving MNB protecting groups?
A2: The methoxy group on the MNB moiety red-shifts the absorbance band compared to the parent unsubstituted o-nitrobenzyl group.[1][2] This allows for photocleavage at longer, less damaging wavelengths, typically in the range of 365 nm to 420 nm.[1][2] While the parent ONB system often requires UV light around 365 nm, the addition of electron-donating groups like methoxy facilitates the use of longer wavelengths.[2] For specific applications, two-photon irradiation can be employed to use even longer wavelengths, such as around 730 nm.[2]
Q3: How does the solvent choice impact the photocleavage yield?
A3: Solvent polarity and protic nature can significantly influence the photocleavage rate. For some o-nitrobenzyl derivatives, a three-fold increase in the photolysis rate has been observed when changing from a protic solvent like phosphate-buffered saline (PBS) to an aprotic solvent like dioxane.[3] The choice of solvent can affect the stability of the excited state and the intermediates involved in the cleavage mechanism. It is recommended to use solvents that are transparent at the irradiation wavelength to avoid interference.
Q4: Can pH affect the efficiency of the photocleavage reaction?
A4: Yes, pH can have a notable effect on the photocleavage of nitrobenzyl derivatives. The aci-nitro intermediate has a pKa of around 3.57, and its ionization at different pH values can alter the reaction mechanism and efficiency.[1] For some related compounds, quantum yields have been shown to decrease as the pH increases from acidic to basic conditions.[4] It is advisable to maintain a consistent and optimized pH throughout the experiment.
Q5: What are common side products, and can they be problematic?
A5: The primary byproduct of MNB cleavage is 4-methoxy-3-nitrosobenzaldehyde.[4] This byproduct can be reactive and may interfere with downstream applications. It is also strongly absorbing and can act as an inner filter, reducing the light available for the photocleavage of the remaining protected compound.[4] In some cases, other side reactions can occur, potentially leading to damage of the released molecule or the formation of other impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Low or Incomplete Photocleavage Yield | Inappropriate Wavelength or Light Intensity: The light source may not be emitting at the optimal wavelength for MNB absorption, or the intensity may be too low. | Verify the emission spectrum of your light source. Ensure it overlaps with the absorbance spectrum of your MNB-protected compound (typically 365-420 nm).[1][2] Increase the irradiation time or the light intensity. |
| Inner Filter Effect: The byproduct (4-methoxy-3-nitrosobenzaldehyde) or other components in the solution are absorbing the excitation light.[4] | Monitor the reaction progress and consider purifying the partially reacted mixture if the byproduct concentration becomes too high. Dilute the sample if possible. | |
| Suboptimal Solvent: The solvent may be quenching the excited state or reacting with intermediates. | Test different solvents, considering both aprotic and protic options.[3] Ensure the solvent is of high purity and transparent at the irradiation wavelength. | |
| Incorrect pH: The pH of the solution may not be optimal for the cleavage reaction.[1][4] | Buffer the reaction solution and test a range of pH values to find the optimum for your specific substrate. | |
| Degradation of the Released Product | Reactive Byproducts: The nitrosobenzaldehyde byproduct can be reactive and may degrade the released molecule. | Consider adding scavengers for the nitroso byproduct, although care must be taken to ensure they do not interfere with the desired reaction. |
| Photosensitivity of the Released Product: The released molecule itself may be sensitive to the irradiation wavelength. | Minimize the irradiation time by using a higher light intensity. If possible, use a longer wavelength that is still effective for cleavage but less damaging to the product. | |
| Inconsistent Results | Fluctuations in Lamp Output: The intensity of the light source may not be stable over time. | Use a power meter to monitor the lamp output before and during the experiment. Allow the lamp to warm up and stabilize before starting the irradiation. |
| Oxygen Presence: Dissolved oxygen can sometimes quench the excited triplet state of the chromophore. | For sensitive reactions, deoxygenate the solution by bubbling with an inert gas like nitrogen or argon before and during irradiation. | |
| Temperature Variations: The reaction temperature is not controlled. | Use a temperature-controlled sample holder to maintain a consistent temperature throughout the experiment. |
Quantitative Data Summary
Table 1: Factors Influencing Photocleavage Efficiency of o-Nitrobenzyl Derivatives
| Parameter | Observation | Reference |
| Substituents | Electron-donating groups (e.g., methoxy) on the aromatic ring shift the absorbance to longer wavelengths (up to 420 nm).[1][2] | [1][2] |
| Solvent | A 3-fold rate increase was observed for a veratryl-based linker when changing from PBS to dioxane.[3] | [3] |
| pH | For a p-hydroxyphenacyl derivative, the quantum yield decreased from 0.24 at pH 5 to 0.08 at pH 9.2.[4] | [4] |
| Leaving Group | The quantum yield is highly dependent on the nature of the leaving group, correlating with the stability of the formed radical intermediate. | [5] |
Table 2: Quantum Yields for Photocleavage of Substituted o-Nitrobenzyl Compounds
Note: Quantum yields are highly dependent on the specific substrate, leaving group, and experimental conditions. The values below are for illustrative purposes for the o-nitrobenzyl family.
| Compound | Quantum Yield (Φ) | Reference |
| N-(2-nitrobenzyl)urea | 0.81 | [6] |
| N-(α-methyl-2-nitrobenzyl)urea | 0.64 | [6] |
| N-(α-carboxy-2-nitrobenzyl)urea | 0.56 | [6] |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Photocleavage of an MNB-Protected Compound in Solution
This protocol provides a general guideline. The ideal concentration, solvent, and irradiation time will need to be optimized for each specific compound.
Materials:
-
MNB-protected compound
-
High-purity solvent (e.g., acetonitrile/water mixture, dioxane)
-
Buffer solution (if pH control is needed)
-
Quartz reaction vessel or cuvette
-
UV photoreactor or a suitable UV lamp with a filter for the desired wavelength (e.g., 365 nm)
-
Stirring plate and stir bar
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Solution Preparation: Prepare a stock solution of the MNB-protected compound in the chosen solvent at a known concentration (e.g., 0.1-1 mM). If pH control is necessary, use a buffered solvent system.
-
Sample Transfer: Transfer the solution to a quartz reaction vessel. Quartz is essential as it is transparent to UV light.
-
Deoxygenation (Optional): If the reaction is sensitive to oxygen, bubble nitrogen or argon through the solution for 15-30 minutes.
-
Irradiation: Place the vessel in the photoreactor at a fixed distance from the UV source. Begin irradiation while stirring the solution to ensure homogeneity.
-
Reaction Monitoring: At set time intervals, withdraw aliquots of the solution and analyze them by HPLC or another suitable method to monitor the disappearance of the starting material and the appearance of the cleaved product.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified, if necessary, to remove the nitrosobenzaldehyde byproduct.
Diagrams
Caption: Troubleshooting workflow for low photocleavage yield.
Caption: Factors influencing MNB photocleavage efficiency.
References
Technical Support Center: Deprotection of 4-Methoxy-3-nitrobenzyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the deprotection of 4-methoxy-3-nitrobenzyl (MNB) ethers. The MNB group is a valuable photolabile protecting group, and understanding the nuances of its cleavage is critical for successful synthetic outcomes.
Troubleshooting Guide: Incomplete Deprotection
This guide addresses the common issue of incomplete deprotection of 4-methoxy-3-nitrobenzyl ethers, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low conversion in photolytic deprotection | Insufficient irradiation time or intensity: The photolytic cleavage is a quantum process requiring a sufficient number of photons to drive the reaction to completion. | - Increase the irradiation time in increments. - If possible, increase the intensity of the light source. Note that excessively high intensity can sometimes lead to side reactions.[1] - Ensure the reaction vessel is made of a material transparent to the chosen wavelength (e.g., quartz for UV irradiation). |
| Incorrect wavelength: The efficiency of photolysis is wavelength-dependent. The optimal wavelength for o-nitrobenzyl groups is typically in the UV-A range (350-405 nm).[1] | - Use a light source with an emission maximum close to the absorption maximum of the 4-methoxy-3-nitrobenzyl ether. A common and effective wavelength is 365 nm.[1] | |
| Inner filter effect: At high concentrations, the starting material or the byproduct (4-methoxy-3-nitrosobenzaldehyde) can absorb the incident light, preventing it from reaching unreacted molecules in the bulk solution. | - Perform the reaction at a lower concentration. - Ensure efficient stirring to bring all molecules into the irradiated zone. | |
| Solvent interference: The solvent can quench the excited state of the MNB ether or be incompatible with the reaction. | - Use a solvent that is transparent at the irradiation wavelength and inert under the reaction conditions. Common solvents include methanol, ethanol, and acetonitrile. | |
| Formation of side products | Secondary photoreactions: The primary photoproduct, 4-methoxy-3-nitrosobenzaldehyde, can undergo further photochemical reactions, leading to the formation of azoxy or azo compounds, which can complicate purification.[2] | - Minimize irradiation time by monitoring the reaction closely (e.g., by TLC or LC-MS). - Consider adding a scavenger for the nitroso byproduct, although this is not always straightforward. |
| Oxidation of the substrate: For sensitive substrates, the reaction conditions or exposure to air during photolysis might lead to oxidation. | - Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield with chemical deprotection methods | Inappropriate reagent choice: While photolysis is the primary method, chemical methods used for related p-methoxybenzyl (PMB) ethers may be attempted. However, the electron-withdrawing nitro group can alter the reactivity. Oxidative cleavage with DDQ or CAN, common for PMB ethers, may be less effective.[3] | - For substrates sensitive to photolysis, consider reductive cleavage of the nitro group followed by a standard benzyl ether deprotection (e.g., hydrogenolysis), though this is a multi-step process. - A mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers using 20% aqueous NaOH in methanol at 75 °C has been reported, which may be applicable.[4] |
| Harsh reaction conditions: Strong acidic or basic conditions can lead to degradation of the substrate or other protecting groups. | - If attempting chemical deprotection, start with milder conditions and screen a variety of reagents.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for deprotecting 4-methoxy-3-nitrobenzyl ethers?
A1: The primary and most common method for cleaving 4-methoxy-3-nitrobenzyl ethers is photolysis, typically using UV light in the range of 350-405 nm.[1] This method is favored for its mildness and orthogonality to many chemical reagents.
Q2: Why is my photolytic deprotection reaction slow or incomplete?
A2: Several factors can contribute to a slow or incomplete reaction. These include insufficient irradiation time or power, use of an incorrect wavelength, high concentration of the substrate leading to an inner filter effect, or the use of an inappropriate solvent.[1] Refer to the troubleshooting guide for specific solutions.
Q3: What are the byproducts of the photolytic deprotection?
A3: The main byproduct of the photolytic cleavage of a 4-methoxy-3-nitrobenzyl ether is 4-methoxy-3-nitrosobenzaldehyde.[2] This byproduct itself can absorb light and potentially undergo further reactions, so it is advisable to monitor the reaction and avoid over-irradiation.
Q4: Can I use chemical methods to deprotect a 4-methoxy-3-nitrobenzyl ether?
A4: While photolysis is standard, some chemical methods may be applicable, although they are less common. The electron-withdrawing nitro group makes the ether more stable to oxidative cleavage than a standard p-methoxybenzyl (PMB) ether. A method involving 20% aqueous NaOH in methanol at elevated temperatures has been shown to cleave nitrobenzyl ethers and could be explored.[4]
Q5: How does the methoxy group affect the deprotection?
A5: The electron-donating methoxy group can influence the photophysical properties of the nitrobenzyl system, potentially shifting the optimal absorption wavelength and affecting the quantum yield of the cleavage. It is important to optimize the irradiation conditions for this specific protecting group.
Quantitative Data Summary
The following table summarizes typical conditions for the photolytic deprotection of o-nitrobenzyl ethers, which are closely related to the 4-methoxy-3-nitrobenzyl ether. Specific yields for the MNB group will be substrate-dependent and require optimization.
| Protecting Group | Deprotection Method | Wavelength (nm) | Typical Solvents | Typical Reaction Time | Typical Yield (%) | Reference |
| o-Nitrobenzyl | Photolysis | 365 | Methanol, Acetonitrile, Dioxane | 1-6 hours | 70-95 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl | Photolysis | 365 | Aqueous buffers, Acetonitrile | 0.5-4 hours | 80-98 | [5] |
| 4-Methoxy-2-nitrobenzyl | Photolysis | 350-365 | Acetonitrile/Water | Optimized for specific peptides | High | [6] |
| o/p-Nitrobenzyl | Chemical (20% aq. NaOH/MeOH) | N/A | Methanol/Water | 1.5-6.5 hours (at 75 °C) | 63-72 | [4] |
Experimental Protocols
Detailed Protocol for Photolytic Deprotection
This protocol provides a general procedure for the photolytic deprotection of a 4-methoxy-3-nitrobenzyl protected alcohol.
-
Preparation: Dissolve the 4-methoxy-3-nitrobenzyl ether substrate in a suitable photolysis solvent (e.g., methanol, acetonitrile) at a concentration of 0.01-0.05 M in a quartz reaction vessel.
-
Inert Atmosphere (Optional but Recommended): Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.
-
Irradiation: While stirring the solution, irradiate with a UV lamp with a principal emission wavelength of 365 nm. The reaction should be cooled, for example, with a water bath, to prevent heating from the lamp.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by standard methods, such as column chromatography, to separate the deprotected alcohol from the 4-methoxy-3-nitrosobenzaldehyde byproduct and any remaining starting material.
Visualizations
Caption: Experimental workflow for the photolytic deprotection of 4-methoxy-3-nitrobenzyl ethers.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Deprotection of 4-Methoxy-3-nitrobenzyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-3-nitrobenzyl (MNB) protected compounds. The MNB group is a valuable photolabile protecting group, offering an orthogonal deprotection strategy in complex syntheses. However, like any chemical transformation, its removal can present challenges. This guide addresses common issues, potential byproducts, and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting a 4-Methoxy-3-nitrobenzyl (MNB) ether?
A1: The most common and effective method for cleaving the MNB ether linkage is through photolysis, typically using UV light at wavelengths between 350-420 nm.[1] The nitroaromatic chromophore absorbs light in this region, initiating an intramolecular redox reaction that leads to cleavage. While less common for this specific group due to the nitro functionality, oxidative and strong acid-catalyzed methods used for the related p-methoxybenzyl (PMB) group may be explored with caution, as they can lead to undesired side reactions.
Q2: What is the main byproduct I should expect during the photolytic deprotection of an MNB-protected alcohol?
A2: The primary byproduct of the photolytic cleavage of an MNB ether is 4-methoxy-3-nitrosobenzaldehyde.[1] This is formed through a well-established mechanism for ortho-nitrobenzyl photochemistry involving an aci-nitro intermediate.[1]
Q3: My deprotection reaction is incomplete. What are the possible causes and how can I troubleshoot this?
A3: Incomplete deprotection can arise from several factors:
-
Insufficient Irradiation: The reaction may require a longer exposure time to the UV source or a higher intensity lamp.
-
Incorrect Wavelength: Ensure your light source emits in the optimal range for the MNB group (350-420 nm).[1]
-
Solvent Issues: The solvent should be transparent at the irradiation wavelength. Solvents like acetonitrile, methanol, and dichloromethane are commonly used.
-
Substrate Concentration: High concentrations can lead to "inner filter" effects where the product or starting material absorbs the light before it can reach all molecules. Diluting the reaction mixture can sometimes improve yields.
-
Degraded Reagents: Ensure the purity of your starting material.
Q4: I am observing unexpected side products in my reaction mixture. What could they be?
A4: Besides the expected 4-methoxy-3-nitrosobenzaldehyde, other side products can form depending on the deprotection method and the nature of your substrate:
-
Oxidative Deprotection (e.g., with DDQ): If you attempt oxidative cleavage, a likely byproduct is 4-methoxy-3-nitrobenzaldehyde.[2][3]
-
Acid-Catalyzed Deprotection (e.g., with TFA): Strong acids can generate the 4-methoxy-3-nitrobenzyl carbocation. This reactive intermediate can be trapped by nucleophiles in the reaction mixture (including the deprotected alcohol or solvent), leading to a variety of byproducts.[4][5] The use of a scavenger like triethylsilane can help mitigate this by reducing the carbocation.[4]
-
Substrate-Dependent Byproducts: The deprotected molecule itself might be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Guides
Issue 1: Low Yield of Deprotected Product in Photolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Light Exposure | Increase irradiation time. Use a more powerful lamp. Ensure the reaction vessel is close to the light source. | The photochemical reaction requires a sufficient number of photons to be absorbed by the substrate. |
| Incorrect Wavelength | Verify the emission spectrum of your UV lamp. Use a filter if necessary to isolate the desired wavelength range (350-420 nm).[1] | The MNB group has a specific absorption maximum, and using an incorrect wavelength will result in inefficient excitation. |
| Solvent Absorption | Use a solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol). | If the solvent absorbs the UV light, fewer photons will reach the substrate, reducing the reaction rate. |
| Inner Filter Effect | Dilute the reaction mixture. | At high concentrations, the substrate or photoproducts can absorb the incident light, preventing it from penetrating the entire solution. |
| Presence of Quenchers | Remove any potential triplet state quenchers from the reaction mixture. | Although the reaction is believed to proceed through a singlet excited state, impurities can sometimes interfere with the photochemistry. |
Issue 2: Formation of Colored Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of 4-Methoxy-3-nitrosobenzaldehyde | This is an expected byproduct. It can be removed by standard purification techniques like column chromatography. | The nitroso group can impart color to the reaction mixture. |
| Substrate Degradation | Analyze the stability of your deprotected product under the reaction conditions. Consider reducing the irradiation time or temperature. | The energy from the UV light or the reaction conditions themselves may be causing the desired product to decompose. |
| Oxidation of Byproducts | Purge the reaction with an inert gas (e.g., nitrogen or argon) before and during irradiation. | The nitroso byproduct can potentially undergo further reactions, and removing oxygen can minimize side reactions. |
Quantitative Data Summary
The following tables summarize typical conditions and yields for the deprotection of related p-methoxybenzyl (PMB) and o-nitrobenzyl ethers, which can serve as a starting point for optimizing the deprotection of MNB-ethers.
Table 1: Conditions for Oxidative Deprotection of PMB-Ethers with DDQ
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct | Reference |
| 9-p-methoxybenzylcarbazole | DDQ (2.2 equiv) | Toluene/H₂O | 80 | 71 | 79 | p-methoxybenzaldehyde | [2] |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ (2.3 equiv) | CH₂Cl₂/H₂O | RT | 1.5 | 78 | p-methoxybenzaldehyde | [6] |
Table 2: Conditions for Acid-Catalyzed Deprotection of PMB-Ethers with TFA
| Substrate | Reagent | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) | Byproduct | Reference |
| Methyl 1-p-methoxybenzylindole-2-carboxylate | TFA | None | CH₂Cl₂ | Reflux | - | 52 | Trapped p-methoxybenzyl cation | [2] |
| Diene-containing PMB ether | TFA | Triethylsilane | CH₂Cl₂ | RT | - | - | 4-methylanisole | [4] |
Table 3: Quantum Yields for Photolysis of o-Nitrobenzyl Derivatives
| Protected Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 1-(2-Nitrophenyl)ethyl esters | 300-350 | ~0.1-0.7 | Various | [7] |
| o-Nitrobenzyl ethers | ~350 | Varies with leaving group | Various | [8] |
Experimental Protocols
Protocol 1: General Procedure for Photolytic Deprotection of MNB-Ethers
-
Solution Preparation: Dissolve the MNB-protected substrate in a suitable photochemically inert solvent (e.g., acetonitrile, methanol, dichloromethane) in a quartz reaction vessel to a concentration of 1-10 mM.
-
Degassing (Optional but Recommended): Purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes lead to side reactions.
-
Irradiation: While stirring, irradiate the solution with a UV lamp emitting in the 350-420 nm range (e.g., a medium-pressure mercury lamp with a Pyrex filter). The reaction time will depend on the substrate, concentration, and lamp intensity, and should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the deprotected alcohol from the 4-methoxy-3-nitrosobenzaldehyde byproduct and any unreacted starting material.
Visualizations
Caption: Deprotection pathways of MNB-ethers.
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis with Photolabile Linkers
Welcome to the technical support center for solid-phase synthesis utilizing photolabile linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of my product from the photolabile linker?
A1: Incomplete cleavage is a frequent issue and can stem from several factors:
-
Insufficient UV Exposure: The duration or intensity of UV irradiation may be inadequate for complete cleavage.[1]
-
Incorrect Wavelength: The wavelength of your UV source might not align with the maximum absorption wavelength (λmax) of your specific photolabile linker.[1][2]
-
Low Quantum Yield: The inherent efficiency of the photolabile linker, known as the quantum yield (Φ), might be low, requiring more energy for cleavage.[1][2]
-
"Shadowing" Effect: At higher loadings, molecules on the surface of the resin can absorb the UV light, preventing it from reaching molecules deeper within the beads.
-
Solvent Interference: The solvent used during photolysis can absorb UV radiation, reducing the energy reaching the linker.
Q2: I am observing unexpected side products after photocleavage. What could be the cause?
A2: The formation of side products is often due to the reactivity of the photogenerated intermediates or overexposure to UV light.[1][3]
-
Secondary Photochemical Reactions: The cleaved product or the linker byproducts can be sensitive to UV light and undergo further reactions.[1]
-
Reaction with Solvents or Scavengers: Photolysis in the presence of nucleophilic solvents or additives can lead to the formation of adducts.[3] For example, amino and thiol groups in the solvent or on the target molecule can react with linker-derived species.[3]
-
Oxidation: Sensitive functional groups, such as methionine, can be oxidized during prolonged irradiation times.[4]
Q3: How can I monitor the progress of my solid-phase synthesis on a photolabile linker?
A3: Monitoring reactions on a solid support can be challenging. However, several methods are available:
-
Test Cleavage and Analysis: A small aliquot of the resin can be subjected to photolysis, and the cleaved products can be analyzed by HPLC or mass spectrometry to check the progress of the synthesis.
-
On-Bead Analytical Techniques: Techniques like gel-phase 13C NMR and FT-IR spectroscopy can be used to monitor the reaction directly on the resin.[4][5][6]
-
Thin-Layer Chromatography (TLC): In conjunction with a photolabile linker, TLC can be used for real-time monitoring of solid-phase reactions.[7]
Q4: What is an orthogonal protection strategy and why is it important with photolabile linkers?
A4: An orthogonal protection strategy utilizes protecting groups that can be removed under different conditions without affecting each other or the linker.[8][9][10] This is crucial in multi-step syntheses to allow for selective deprotection of specific functional groups while the molecule remains attached to the resin via the photolabile linker.[8] For instance, using an acid-labile protecting group for an amine and a base-labile group for another functionality, while the photolabile linker remains stable to both acid and base, allows for controlled, sequential modifications.[8][9][11]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during solid-phase synthesis with photolabile linkers.
Issue 1: Low Cleavage Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient UV Dose | Optimize irradiation time | Perform a time-course experiment, analyzing cleavage at different time points by HPLC to determine the optimal exposure time.[1] |
| Optimize UV intensity | Ensure the lamp is properly warmed up. If possible, use a higher intensity lamp or move the sample closer to the source. Monitor lamp output with a power meter for consistency.[1] | |
| Incorrect Wavelength | Verify λmax of the linker | Check the supplier's data for the absorption maximum of your photolabile linker and ensure your UV source's emission wavelength matches.[1] |
| Use appropriate filters | If using a broad-spectrum lamp, use filters to isolate the desired wavelength and remove potentially damaging shorter wavelengths.[1] | |
| Solvent Issues | Choose a UV-transparent solvent | Use solvents like methanol or dioxane that have minimal absorbance at the cleavage wavelength.[4] Degas the solvent to remove oxygen, which can quench the excited state or cause side reactions.[1] |
| Resin Loading/Swelling | Optimize resin loading | High loading can lead to incomplete cleavage due to the "shadowing" effect. Reduce the initial loading of the first amino acid or building block. |
| Ensure proper swelling | Swell the resin in an appropriate solvent before photolysis to ensure all sites are accessible to light. |
Issue 2: Product Degradation or Formation of Side Products
| Potential Cause | Troubleshooting Step | Recommended Action |
| Overexposure to UV | Minimize irradiation time | Use the minimum exposure time necessary for complete cleavage as determined by a time-course experiment.[1] |
| Secondary Photoreactions | Use a monochromatic light source | A monochromatic source (e.g., UV LED) can prevent the excitation of other chromophores in the molecule or byproducts.[1] |
| Use scavengers | The addition of scavengers, such as dithiothreitol (DTT), can help to mitigate side reactions, particularly in biological media.[3] | |
| Reaction with Solvent | Adjust pH | A slightly acidic pH can reduce undesirable side reactions, especially those involving amines.[3] |
| Choose an inert solvent | If possible, use a non-nucleophilic solvent for the cleavage reaction. | |
| Phototoxicity (for biological molecules) | Use longer wavelengths | If the linker allows, use UV-A wavelengths (320-400 nm) which are generally less damaging to biological samples.[1] |
Quantitative Data on Photolabile Linkers
The choice of a photolabile linker significantly impacts the cleavage efficiency. The following table summarizes the properties of common photolabile linkers.
| Linker Type | Specific Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters.[2] |
| Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB.[2][4] | |
| α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[2] | |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl (DEACM) | ~350-400 | ~0.003-0.08 | Quantum yield is highly dependent on the leaving group. |
| BODIPY | Various | ~500-650 | Up to ~0.5 | High extinction coefficients and tunable absorption maxima.[12] |
| Cyanine | Heptamethine cyanines | ~690-750 | - | Near-infrared (NIR) cleavage, beneficial for biological applications.[12] |
Note: Quantum yields and optimal wavelengths can be influenced by the solvent, pH, and the nature of the attached molecule.[2][13]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Cleavage Time
-
Sample Preparation: Suspend a known amount of peptide-resin (e.g., 10 mg) in a UV-transparent vessel (e.g., quartz tube) with a suitable solvent (e.g., 1 mL of methanol).
-
Irradiation Setup: Place the vessel at a fixed distance from the UV lamp. Ensure consistent positioning for all time points.
-
Time-Course Irradiation: Irradiate the resin suspension. At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the supernatant.
-
Sample Quenching (if necessary): If the cleaved product is unstable, immediately protect it from light and store it at a low temperature before analysis.
-
Analysis: Analyze the collected aliquots by RP-HPLC to quantify the amount of cleaved product.
-
Data Interpretation: Plot the concentration of the cleaved product against the irradiation time. The optimal cleavage time is the point at which the product concentration plateaus.
Protocol 2: Test Cleavage for Reaction Monitoring
-
Resin Sampling: After a coupling or deprotection step in your synthesis, remove a small sample of the resin (e.g., 2-5 mg).
-
Washing: Thoroughly wash the resin sample with an appropriate solvent (e.g., DCM, DMF) to remove any soluble reagents.
-
Drying: Dry the resin sample under vacuum.
-
Photocleavage: Suspend the dried resin in a suitable solvent in a microfuge tube and irradiate for the predetermined optimal time.
-
Extraction: After irradiation, centrifuge the tube and carefully collect the supernatant containing the cleaved product.
-
Analysis: Analyze the supernatant by LC-MS to verify the mass of the synthesized product and assess the success of the reaction step.
Visualizations
Caption: Experimental workflow for solid-phase synthesis using photolabile linkers.
Caption: Troubleshooting decision tree for solid-phase synthesis with photolabile linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side-Product Formation During Photocleavage
Welcome to the Technical Support Center for photocleavage applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize photocleavage experiments, ensuring high yields of the desired product while minimizing the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in photocleavage reactions, and what causes them?
A1: Side-product formation is highly dependent on the photoremovable protecting group (PPG) used. For the widely used o-nitrobenzyl-based PPGs, a common and problematic side-product is the corresponding o-nitrosobenzaldehyde or ketone.[1][2] This byproduct can absorb light at the irradiation wavelength, creating an "inner filter" effect that reduces cleavage efficiency.[1] It can also react with liberated amines to form stable imines.[1] For phenacyl-based PPGs, side-products can include indanones and benzocyclobutenols, particularly in non-nucleophilic solvents.[1] Secondary photochemical reactions, instability of the photoproducts, and reactions with components of the biological media can also lead to a variety of side-products.[3][4]
Q2: How does the choice of irradiation wavelength affect side-product formation?
A2: The irradiation wavelength is a critical parameter. Using a broad-spectrum UV source can lead to the excitation of other chromophores in the system or the photoproducts themselves, causing secondary photochemical reactions and degradation.[3] It is highly recommended to use a monochromatic light source (e.g., a laser or LED) tuned to the maximum absorption wavelength (λmax) of the PPG.[3] Using longer wavelengths (UVA, >350 nm) can be beneficial, especially in biological systems, as it is less damaging to cells and can improve selectivity.[5]
Q3: Can solvent and pH conditions influence the generation of side-products?
A3: Absolutely. The solvent can directly participate in the reaction. For instance, with 2-alkylphenacyl derivatives, the presence of a nucleophilic solvent like methanol can lead to the formation of substituted acetophenone derivatives.[1] The pH of the medium is also crucial, especially in biological settings. For some linkers, undesirable side reactions are favored by basic pH, and switching to a slightly acidic pH can significantly reduce their formation.[4]
Q4: What are "scavengers" and how can they help minimize side-products?
A4: Scavengers are chemical additives that react with and neutralize reactive byproducts. For example, in the case of nitrobenzyl PPGs that release a nitrosoaldehyde, carbonyl scavengers like semicarbazide hydrochloride can be added to prevent the formation of imine adducts with liberated amines.[1] In biological experiments involving peptides or proteins, the presence of thiols (like dithiothreitol, DTT) can reduce side reactions involving amino and thiol groups.[4][6] DTT has also been shown to improve both the rate and yield of photocleavage.[4][6]
Q5: My cleavage yield is low, even after optimizing for side-products. What else could be the problem?
A5: Low cleavage yield can stem from several factors besides side-product formation. These include:
-
Insufficient UV dose: The irradiation time or lamp intensity may be too low.[3]
-
Incorrect wavelength: Ensure your light source matches the λmax of your PPG.[3]
-
Inner filter effect: If your sample concentration is too high, the molecules at the surface will absorb most of the light, preventing it from reaching the rest of the sample.[3]
-
Low quantum yield: The inherent efficiency of the PPG might be low. Consider switching to a PPG with a higher reported quantum yield.[3]
-
Oxygen: Dissolved oxygen can quench the excited state of the PPG or participate in side reactions. Degassing the solvent can sometimes improve results.[3]
Troubleshooting Guides
This section provides a structured approach to identifying and solving common issues related to side-product formation during photocleavage.
Guide 1: Issue - Presence of Unexpected Peaks in HPLC/MS Analysis
This guide will help you diagnose the source of unexpected peaks, which often correspond to side-products.
Caption: Troubleshooting unexpected analytical peaks.
Guide 2: Issue - Low Yield of Cleaved Product and Formation of Colored Byproducts
This is a classic issue with o-nitrobenzyl PPGs, leading to the formation of light-absorbing nitroso compounds.
Table 1: Troubleshooting Low Yield and Colored Byproducts
| Possible Cause | Recommended Solution | Rationale | Reference |
| Formation of light-absorbing nitroso byproduct (o-nitrosobenzaldehyde/ketone) | 1. Add a carbonyl scavenger (e.g., semicarbazide hydrochloride).2. Reduce irradiation time by performing a time-course experiment. | Scavengers trap the reactive aldehyde/ketone. Minimizing light exposure reduces secondary reactions. | [1] |
| Secondary photochemical reactions | 1. Use a monochromatic light source (e.g., UV LED) instead of a broadband lamp.2. Use filters to remove damaging shorter wavelengths. | Prevents the excitation of byproducts and the desired released molecule, which can lead to degradation. | [3] |
| Overexposure to UV light | Determine the minimum exposure time needed for complete cleavage via a time-course experiment. | Excessive irradiation can degrade the released product. | [3] |
| Reaction with amines in the sample | Add a carbonyl scavenger. | Prevents the formation of colored imine adducts. | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Irradiation Time
This protocol is essential for determining the optimal irradiation time to maximize cleavage while minimizing the degradation of the released product and the formation of side-products.
-
Prepare the Sample: Prepare a solution of your photolabile conjugate at the desired experimental concentration in a quartz cuvette or a UV-transparent microplate.
-
Set up the Light Source: Position your UV lamp (preferably a monochromatic source) at a fixed and reproducible distance from the sample. Allow the lamp to warm up to ensure a stable output.
-
Irradiate in Intervals:
-
Take an initial aliquot (t=0) before irradiation.
-
Irradiate the sample for a series of increasing time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes).
-
After each interval, mix the sample and take an aliquot for analysis.
-
-
Analyze the Aliquots:
-
Analyze each aliquot by a suitable method, such as HPLC or LC-MS.
-
Develop a method that clearly separates the starting material, the cleaved product, and any major side-products.
-
-
Plot the Data: Plot the concentration (or peak area) of the starting material, cleaved product, and side-products as a function of irradiation time.
-
Determine Optimal Time: The optimal irradiation time is the point at which the concentration of the cleaved product is maximized, and the starting material is fully consumed. Extended irradiation beyond this point may show a decrease in the desired product and an increase in degradation products.
Protocol 2: HPLC Analysis of Photocleavage Reactions
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the efficiency of photocleavage and identifying side-products.
-
System Preparation:
-
Column: Choose a reverse-phase column (e.g., C18) suitable for separating your compounds.
-
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detector: Use a diode-array detector (DAD) or a UV-Vis detector set to monitor multiple wavelengths corresponding to the starting material, product, and potential byproducts. For example, monitor at 260 nm for DNA/RNA and at the λmax of your chromophores.[7]
-
-
Sample Preparation:
-
Dilute the aliquots from your photocleavage reaction to a suitable concentration for HPLC analysis.
-
Filter the samples if any precipitation is observed.
-
-
Method Development:
-
Inject standards of your starting material and (if available) your expected cleaved product to determine their retention times.
-
Optimize the gradient to achieve baseline separation of all relevant peaks.
-
-
Quantification:
-
Integrate the peak areas for the starting material, cleaved product, and any significant side-products.
-
Calculate the percentage of cleavage and the percentage of side-product formation relative to the initial amount of starting material.
-
Data Presentation
Table 2: Influence of Additives on Side-Product Formation for an α-methyl-6-nitroveratryl-based Linker
This table summarizes the qualitative effects of additives on reducing side-product formation in biological media, based on findings from studies with model peptides.
| Condition | Side-Product Formation | Cleavage Yield/Rate | Recommendation | Reference |
| Basic pH | Favored | Reduced | Avoid basic conditions if possible. | [4][6] |
| Slightly Acidic pH | Largely Reduced | Improved | Perform reaction at a slightly acidic pH. | [4][6] |
| Addition of Dithiothreitol (DTT) | Largely Reduced | Significantly Improved | Add DTT, especially when working with peptides/proteins. | [4][6] |
Signaling Pathways and Workflows
Workflow for Optimizing Photocleavage Reactions
The following diagram outlines a logical workflow for optimizing a photocleavage experiment to minimize side-products.
Caption: A logical workflow for photocleavage optimization.
Mechanism of Side-Product Formation: Nitrobenzyl Group
This diagram illustrates the photochemical reaction of an o-nitrobenzyl PPG, leading to the desired cleaved product and the problematic o-nitrosobenzaldehyde side-product.
Caption: Side-product formation from o-nitrobenzyl PPGs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent on 4-Methoxy-3-nitrobenzyl photocleavage efficiency
Technical Support Center: 4-Methoxy-3-nitrobenzyl Photocleavage
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Methoxy-3-nitrobenzyl as a photocleavable protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocleavage of 4-Methoxy-3-nitrobenzyl protected compounds?
The photocleavage of ortho-nitrobenzyl (ONB) derivatives, including 4-Methoxy-3-nitrobenzyl, is initiated by the absorption of a photon, which excites the nitro group.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate.[1][2] This unstable intermediate subsequently undergoes rearrangement and hydrolysis to release the protected functional group and form a 4-methoxy-3-nitrosobenzaldehyde byproduct.[1]
Caption: Photocleavage mechanism of 4-Methoxy-3-nitrobenzyl derivatives.
Q2: How does the choice of solvent affect the efficiency of photocleavage?
Solvent choice can significantly impact photocleavage efficiency. For many o-nitrobenzyl protecting groups, photolysis rates are faster in aprotic solvents compared to protic or aqueous environments.[3] For example, studies on structurally similar veratryl-based linkers (containing two alkoxy groups) show a three-fold rate increase when changing the solvent from an aqueous phosphate-buffered saline (PBS) to dioxane, an aprotic solvent.[3] The polarity and hydrogen-bonding capability of the solvent can influence the stability of the excited state and intermediates, thereby affecting the reaction kinetics.
Q3: What is the optimal wavelength for cleaving 4-Methoxy-3-nitrobenzyl groups?
The presence of electron-donating substituents, such as methoxy groups, on the benzene ring tends to red-shift the absorbance band of the o-nitrobenzyl chromophore.[2] While unsubstituted o-nitrobenzyl groups absorb up to ~370 nm, the addition of methoxy groups can allow for efficient photocleavage at longer, less damaging wavelengths, sometimes as long as 420 nm.[2][4] Therefore, a wavelength range of 350-420 nm is generally recommended for 4-Methoxy-3-nitrobenzyl and related compounds.[4]
Troubleshooting Guide
Q4: My photocleavage reaction is slow, inefficient, or incomplete. What are the common causes and solutions?
Several factors can lead to poor cleavage efficiency. Consider the following troubleshooting steps:
-
Verify Irradiation Wavelength and Intensity: Ensure your light source emits within the optimal 350-420 nm range for this chromophore.[2][4] Low light intensity can also be a cause of slow reactions; some systems may require higher-power lamps to achieve reasonable cleavage times.[3]
-
Re-evaluate Your Solvent System: As noted, cleavage is often more efficient in aprotic solvents (e.g., dioxane, acetonitrile, dichloromethane) than in protic solvents (e.g., water, methanol).[3][4] If you are working in an aqueous buffer, consider if the experiment can be performed in a mixed solvent system (e.g., acetonitrile/water) or a pure organic solvent.[1]
-
Check for Absorbing Byproducts: The photolysis of o-nitrobenzyl compounds generates a nitrosobenzaldehyde byproduct, which can be strongly absorbing.[5] This byproduct can act as an "inner filter," absorbing photons from the light source and preventing them from reaching the remaining unreacted starting material, thus slowing the reaction over time.
-
Solution: Work with more dilute solutions or consider a flow-through reactor setup to minimize this effect.
-
-
Consider the Leaving Group: The nature of the molecule being released (the leaving group) has a strong influence on the quantum yield of the reaction.[6] If the cleavage efficiency is inherently low for your specific substrate, you may need to increase the irradiation time or light intensity.
Q5: I am observing a strong color change and a new peak in my analysis that interferes with quantification. What is it?
The primary byproduct of the photocleavage reaction is 4-methoxy-3-nitrosobenzaldehyde.[1] Nitroso-aromatic compounds are often colored and strongly absorb UV-Vis light, which can complicate analysis by HPLC or spectrophotometry.[5] When developing an analytical method (e.g., HPLC), ensure that the peak for this byproduct is well-resolved from both your starting material and your released product.
Experimental Protocols
Q6: Can you provide a general protocol for conducting and analyzing a photocleavage experiment?
This protocol provides a general workflow for the photolytic deprotection of a 4-Methoxy-3-nitrobenzyl caged compound in solution, followed by analysis. Optimization of concentrations, solvents, and irradiation times is crucial for each specific application.
Caption: General experimental workflow for photocleavage and analysis.
Methodology:
-
Solution Preparation: Prepare a stock solution of the 4-Methoxy-3-nitrobenzyl protected substrate in the desired solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL).[1] For HPLC analysis, it is recommended to add a suitable internal standard that does not react or degrade under the experimental conditions.[1]
-
Photolysis: Transfer the solution to a suitable reaction vessel made of quartz or other UV-transparent material.[1] Place the vessel in a photoreactor at a fixed distance from the UV lamp to ensure consistent light intensity. Begin irradiation with a light source at the chosen wavelength (e.g., 365 nm).[1]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.[1] It is critical to immediately protect these samples from further light exposure by using amber vials or wrapping them in aluminum foil.[1]
-
Analysis:
-
HPLC: Dilute the aliquot if necessary and inject it into an HPLC system. Determine the concentration of the remaining starting material and the released product by integrating their respective peak areas and comparing them to the internal standard.[1]
-
UV-Vis Spectrophotometry: Alternatively, record the UV-Vis spectrum of a diluted aliquot. Monitor the reaction progress by observing the decrease in the absorbance maximum (λmax) of the starting material over time.[1]
-
-
Data Analysis: Plot the concentration of the starting material (or its absorbance at λmax) against the irradiation time. From this data, you can calculate the percentage of photocleavage at each time point and determine the reaction kinetics, which often follow a first-order rate law.[1]
Quantitative Data Summary
The efficiency of photocleavage is highly dependent on the complete molecular structure and the experimental conditions.[4] The tables below provide representative data for the broader o-nitrobenzyl family to serve as a useful reference.
Table 1: Relative Effect of Solvent on Photocleavage Rates of a Veratryl-Based Linker (Data derived from observations on a 4,5-dimethoxy-2-nitrobenzyl derivative, which is structurally similar to 4-methoxy-3-nitrobenzyl)[3]
| Solvent | Solvent Type | Relative Rate of Cleavage |
| p-Dioxane | Aprotic | ~3x faster than PBS |
| PBS (pH 7.4) | Aqueous/Protic | Baseline |
Table 2: Recommended Wavelengths for Cleavage of o-Nitrobenzyl Derivatives [4]
| Protecting Group | Recommended Wavelength (nm) | Notes |
| 2-Nitrobenzyl (general) | ~340 - 365 | General purpose, high cleavage efficiency. |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Increased absorbance at longer wavelengths, suitable for biological applications. |
| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Similar properties to the NV group. |
References
Technical Support Center: Storage and Handling of 4-Methoxy-3-nitrobenzyl Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methoxy-3-nitrobenzyl bromide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory use.
Troubleshooting Guide: Degradation of this compound
Discoloration, changes in physical appearance, or inconsistencies in experimental results may indicate degradation of this compound. This guide will help you identify and resolve potential storage issues.
| Observed Problem | Potential Cause | Recommended Action |
| Yellowing or Darkening of the Solid | Photodegradation: Exposure to light, particularly UV light, can cause the nitrobenzyl moiety to undergo photochemical reactions, leading to colored degradation products. | Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a dimly lit area or use light-blocking shields when possible. |
| Clumping or Caking of the Powder | Hydrolysis: The benzyl bromide functional group is susceptible to hydrolysis upon exposure to moisture in the air. This can lead to the formation of 4-methoxy-3-nitrobenzyl alcohol and hydrobromic acid, causing the material to become sticky. | Always store the compound in a tightly sealed container. For long-term storage, consider using a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). Handle the compound in a glove box or a dry environment. |
| Reduced Reactivity or Poor Yield in Reactions | Thermal Degradation: Elevated temperatures can accelerate the decomposition of the compound. Benzyl bromide derivatives are known to be less thermally stable than their chloride counterparts.[1] | Store the compound in a cool, dry place as recommended.[2] Avoid placing it near heat sources such as ovens or heating blocks. For long-term storage, refrigeration (2-8°C) in a sealed, dry container is advisable. |
| Acrid Odor | Decomposition: The formation of byproducts such as hydrobromic acid due to hydrolysis can produce a sharp, acidic smell. | This indicates significant degradation. The material should be disposed of according to institutional safety protocols. Review storage procedures to prevent future occurrences. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: Room temperature is acceptable for short-term storage, but for long-term stability, refrigeration at 2-8°C is recommended.
-
Atmosphere: The compound should be sealed in a dry atmosphere. Using a container with a tight-fitting lid and storing it inside a desiccator will minimize exposure to moisture.
-
Light: Protect the compound from light by using amber or opaque containers.
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: A slight yellowing may indicate a minor degree of degradation. While it might still be usable for some applications, it is advisable to assess its purity before use in sensitive experiments. You can use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities. For critical applications, using a fresh, pure sample is always recommended.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways are:
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Hydrolysis: The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of 4-methoxy-3-nitrobenzyl alcohol and hydrobromic acid.
-
Photodegradation: The nitrobenzyl group is photosensitive and can undergo complex photochemical reactions upon exposure to light, especially UV radiation, leading to various degradation products.
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes, this compound should be stored away from strong oxidizing agents and bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides representative data on the stability of substituted benzyl bromides under various stress conditions to illustrate the impact of temperature, humidity, and light.
| Condition | Duration | Parameter | Approximate Degradation (%) | Primary Degradation Product |
| Elevated Temperature | 30 days | 40°C | 5 - 10% | 4-methoxy-3-nitrobenzyl alcohol |
| High Humidity | 30 days | 75% RH at 25°C | 15 - 25% | 4-methoxy-3-nitrobenzyl alcohol |
| Light Exposure | 24 hours | Simulated Daylight | 10 - 20% | Various photoproducts |
Note: This data is illustrative and based on the known reactivity of related compounds. Actual degradation rates will vary based on the specific storage conditions and purity of the material.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the remaining percentage of this compound and detect the formation of major degradation products under specific stress conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (for mobile phase adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 50:50 acetonitrile:water and ramping to 90:10 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, expose aliquots of the solid compound or the stock solution to the desired stress conditions (e.g., elevated temperature, high humidity, light exposure).
-
At specified time points, accurately weigh a portion of the stressed solid sample and dissolve it in acetonitrile to a final concentration of 0.1 mg/mL, or dilute the stressed stock solution to the same concentration.
-
-
Standard Preparation:
-
Prepare a fresh solution of unstressed this compound in acetonitrile at a concentration of 0.1 mg/mL. This will serve as the time-zero standard.
-
-
Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of remaining this compound in the stressed samples relative to the standard (time-zero) sample using the following formula:
-
Identify and quantify any significant degradation peaks that appear in the chromatograms of the stressed samples.
-
Visualizations
Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for HPLC-based stability assessment.
References
Technical Support Center: Purification of Compounds after 4-Methoxy-3-nitrobenzyl (MNB) Deprotection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of compounds following the deprotection of the 4-Methoxy-3-nitrobenzyl (MNB) protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My reaction mixture is intensely colored after deprotection, making it difficult to monitor purification. What causes this and how can I address it?
A1: The intense color, typically yellow or orange, is often due to the formation of the byproduct 4-methoxy-3-nitrosobenzaldehyde, a common degradation product of nitrobenzyl protecting groups upon photolytic or reductive cleavage.
-
Troubleshooting Steps:
-
Extraction: Perform a liquid-liquid extraction to remove the colored byproduct. An aqueous wash with a mild reducing agent like sodium bisulfite can sometimes help decolorize the organic layer by reducing the nitroso group.
-
Charcoal Treatment: If the colored impurity persists in the organic phase, treatment with activated charcoal can be effective. However, use charcoal judiciously as it can also adsorb your desired product. A small-scale test is recommended.
-
Chromatography: Flash column chromatography is generally effective at separating the colored byproducts from the desired compound.
-
Q2: I am observing incomplete deprotection. How can I improve the cleavage efficiency and simplify purification?
A2: Incomplete deprotection leads to a mixture of starting material and product, complicating purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Photolytic Cleavage: Ensure the correct wavelength of UV light (typically around 350 nm) is used with sufficient irradiation time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Reductive Cleavage: For reductive methods (e.g., using SnCl₂ or Zn), ensure the reagents are fresh and used in the correct stoichiometric amounts. Reaction temperature and time may also need optimization.
-
-
Purification Strategy: If incomplete deprotection cannot be avoided, a robust purification method is necessary. Flash column chromatography is typically the method of choice for separating the protected starting material from the deprotected product due to their significant polarity difference.
-
Q3: I am having difficulty separating my product from the MNB-derived byproducts by column chromatography. What can I do?
A3: Co-elution of the product with byproducts such as 4-methoxy-3-nitrosobenzaldehyde or 4-methoxy-3-nitrobenzyl alcohol can be challenging.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can alter the selectivity.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or reversed-phase silica (C18).
-
Recrystallization: If your deprotected compound is a solid, recrystallization can be a highly effective purification method to remove soluble impurities.[1][2][3]
-
Q4: My deprotected compound appears to be degrading during purification. How can I minimize this?
A4: The stability of the deprotected compound can be a concern, especially if it contains sensitive functional groups.
-
Troubleshooting Steps:
-
Mild Purification Conditions: Use mild purification techniques. For example, avoid strongly acidic or basic conditions during extraction and chromatography if your compound is sensitive.
-
Temperature Control: Keep the sample cold during purification whenever possible, especially during solvent evaporation.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of MNB deprotection that I need to remove?
A1: The primary byproduct of MNB deprotection is typically 4-methoxy-3-nitrosobenzaldehyde (from photolytic cleavage) or 4-methoxy-3-aminobenzyl alcohol (from reductive cleavage). Other potential byproducts can arise from side reactions depending on the deprotection conditions and the nature of the substrate.
Q2: What is the recommended first step for purification after MNB deprotection?
A2: A standard workup involving liquid-liquid extraction is generally the first step. This helps to remove many of the water-soluble reagents and some of the more polar byproducts. The choice of organic and aqueous phases will depend on the solubility of your deprotected compound.
Q3: Can I use recrystallization to purify my compound after MNB deprotection?
A3: Yes, if your deprotected compound is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[1][2][3] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Q4: What are the best chromatographic techniques for purifying compounds after MNB deprotection?
A4:
-
Flash Column Chromatography: This is the most common and versatile technique for purifying a wide range of compounds after MNB deprotection.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is the method of choice. Reversed-phase HPLC (using a C18 column) is often effective for polar compounds.[4][5]
Q5: How can I confirm the purity of my final product?
A5: The purity of your deprotected compound should be assessed by multiple analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Data Presentation
| Parameter | Photolytic Deprotection | Reductive Deprotection | Purification Method | Typical Purity |
| Primary Byproduct | 4-methoxy-3-nitrosobenzaldehyde | 4-methoxy-3-aminobenzyl alcohol | Extraction & Chromatography | >95% |
| Common Issues | Colored Impurities | Residual reducing agent | Chromatography & Recrystallization | >98% |
| Recommended Purification | Flash Chromatography | Flash Chromatography | - | - |
| Alternative Purification | Preparative HPLC | Recrystallization | - | - |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Purification
-
Sample Preparation: After the deprotection reaction and initial workup (e.g., extraction and drying), dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. Pack the column using the initial eluent.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution). The appropriate solvent system will depend on the polarity of the target compound and must be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC or another appropriate analytical technique.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization for Purification of Solid Compounds
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for MNB deprotection and purification.
Caption: Troubleshooting workflow for common purification issues.
References
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Photolabile Protecting Groups: Featuring 4-Methoxy-3-nitrobenzyl bromide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that enable the masking of a molecule's function until its release is triggered by light. This guide provides an objective comparison of 4-Methoxy-3-nitrobenzyl bromide, a member of the well-established ortho-nitrobenzyl (oNB) family, with other prominent classes of PPGs. The following sections detail their performance characteristics, supported by experimental data, to assist researchers in selecting the optimal PPG for their specific application.
Introduction to Photolabile Protecting Groups
PPGs are chemical moieties that are covalently attached to a molecule of interest, rendering it biologically or chemically inactive. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that leads to its cleavage, releasing the active molecule. The ideal PPG should exhibit high stability in the dark, efficient cleavage upon illumination at a biologically compatible wavelength (typically >350 nm to minimize cellular damage), and produce non-toxic, non-interfering byproducts.
The efficacy of a PPG is primarily determined by two key parameters:
-
Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a given wavelength. A higher ε allows for more efficient light absorption, enabling the use of lower light intensities.
-
Quantum Yield (Φ): The ratio of the number of molecules that undergo photorelease to the number of photons absorbed. A higher quantum yield signifies a more efficient cleavage process.
The overall uncaging efficiency is often represented by the product of these two values (ε × Φ).
Comparison of Key Photolabile Protecting Groups
This guide compares the 4-Methoxy-3-nitrobenzyl group to other widely used PPGs, including other o-nitrobenzyl derivatives, coumarin-based groups, and p-hydroxyphenacyl (pHP) groups.
Disclaimer: While this guide focuses on this compound, a thorough review of the scientific literature did not yield specific, experimentally determined quantum yield and molar extinction coefficient values for molecules caged with this particular PPG. Therefore, for the purpose of quantitative comparison, data for the closely related and extensively characterized 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is used as a representative of the substituted o-nitrobenzyl class.
Data Presentation
The following table summarizes the key performance characteristics of several major classes of photolabile protecting groups.
| Photolabile Protecting Group | Typical Photolysis Wavelength (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (oNB) | ~260-350 nm | Varies with substitution | Typically 0.01 - 0.1 | Well-established chemistry, versatile for many functional groups. | Requires UV light which can be damaging to cells, relatively low quantum yields. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) | ~350-365 nm | ~5,000 | ~0.005 - 0.05 | Red-shifted absorption compared to parent oNB, good aqueous stability. | Low quantum yield, photoproducts can be reactive. |
| p-Hydroxyphenacyl (pHP) | ~280-320 nm | ~10,000 - 15,000 | 0.1 - 0.4 (can approach 1.0 for good leaving groups) | High quantum yields, fast release rates (nanosecond scale), clean photochemistry.[1] | Requires UV light, mechanism can be leaving-group dependent. |
| Coumarin-based (e.g., DEACM) | ~350-450 nm | ~15,000 - 45,000 | ~0.01 - 0.3 (can be higher with modifications) | Strong absorption in the near-visible range, high molar extinction coefficients, fast release rates.[2][3] | Can have low aqueous solubility, photoproducts can be fluorescent and interfere with assays.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in utilizing PPGs is crucial for their effective application. The following diagrams, rendered using Graphviz, illustrate the general photocleavage pathway of o-nitrobenzyl derivatives, a typical experimental workflow for evaluating PPG performance, and a decision-making framework for selecting an appropriate PPG.
Caption: Photocleavage of o-nitrobenzyl PPGs.
Caption: Workflow for PPG characterization.
Caption: Selecting the right PPG.
Experimental Protocols
A critical aspect of working with PPGs is the accurate determination of their performance characteristics. The following is a generalized protocol for determining the photolysis quantum yield (Φ) of a caged compound using a relative method with a chemical actinometer.
Objective: To determine the quantum yield of photolysis for a caged compound relative to a standard with a known quantum yield.
Materials:
-
Caged compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate for UV range, or a well-characterized caged compound)
-
Spectrophotometer (UV-Vis)
-
Light source with a monochromator or narrow band-pass filter to isolate the desired irradiation wavelength
-
Quartz cuvettes
-
Appropriate solvents (spectroscopic grade)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the caged compound in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a stock solution and a series of dilutions of the chemical actinometer in the same solvent if possible.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the caged compound and the actinometer.
-
Determine the molar extinction coefficient (ε) of the caged compound at the irradiation wavelength.
-
Adjust the concentrations of the sample and actinometer solutions so that their absorbance at the irradiation wavelength is similar, typically between 0.1 and 0.2, to ensure that the fraction of light absorbed is comparable.
-
-
Photolysis:
-
Fill a quartz cuvette with the caged compound solution and another with the actinometer solution.
-
Irradiate both solutions under identical conditions (same light source, wavelength, light path, and for the same duration). The irradiation time should be short enough to ensure that less than 10% of the compound is photolyzed, to stay within a linear reaction range.
-
Monitor the change in absorbance of the caged compound at a wavelength where it absorbs but the photoproducts do not, or alternatively, monitor the appearance of a photoproduct.
-
For the ferrioxalate actinometer, the amount of Fe²⁺ formed is determined colorimetrically after adding a solution of 1,10-phenanthroline.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)
where:
-
Φ_actinometer is the known quantum yield of the actinometer.
-
ΔA is the change in absorbance after irradiation.
-
ε is the molar extinction coefficient.
-
-
This calculation assumes that the amount of light absorbed by both solutions is the same. Corrections may be necessary if the absorbances are not identical.
-
The selection of a photolabile protecting group is a critical decision in the design of light-responsive systems. While the o-nitrobenzyl family, including this compound, offers a robust and versatile platform, alternatives such as coumarin and p-hydroxyphenacyl-based PPGs provide distinct advantages in terms of their absorption at longer wavelengths and higher quantum efficiencies, respectively. Researchers should carefully consider the specific requirements of their experimental system, including the desired wavelength of activation, the required efficiency of release, and the potential for interference from photoproducts, to make an informed choice. The data and protocols presented in this guide are intended to facilitate this selection process and to promote the successful application of photolabile protecting groups in research and development.
References
A Comparative Guide to the Photocleavage Efficiency of 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum yield of photocleavage for 4-Methoxy-3-nitrobenzyl bromide, a member of the widely utilized ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). Understanding the quantum yield (Φ) is critical for applications requiring precise spatiotemporal control over the release of bioactive molecules, such as in caged compounds for drug delivery and neuroscience. While a specific quantum yield for the bromide derivative of the 4-methoxy-3-nitrobenzyl scaffold is not prominently reported in the reviewed literature, this guide offers a comparison with structurally related oNB derivatives and other common PPGs to contextualize its expected performance.
The Role of Substituents on Photocleavage Efficiency
The photocleavage of o-nitrobenzyl compounds is a well-established process initiated by UV light absorption. This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate that subsequently rearranges to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.
The efficiency of this process, quantified by the quantum yield, is significantly influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. Electron-donating substituents, such as methoxy groups, can red-shift the absorption maximum of the chromophore, allowing for the use of longer, less damaging wavelengths of light. However, this can sometimes be accompanied by a decrease in the quantum yield.
Comparative Analysis of Quantum Yields
The following table summarizes the quantum yields for the photocleavage of various o-nitrobenzyl derivatives and other common photolabile protecting groups. This data allows for an informed estimation of the performance of this compound and aids in the selection of the most appropriate PPG for a specific application.
| Photolabile Protecting Group (PPG) | Leaving Group/Protected Molecule | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |
| o-Nitrobenzyl Derivatives | |||||
| o-Nitrobenzyl | Phosphate esters | 0.49 - 0.63 | ~340 | Solution | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | Ether | 0.16 | 305 | Solution | [2][3] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | Ester | 0.006 | 365 | Solution | [2][3] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 0.41 | 365 | MeOH | [4] |
| 2,6-Dinitrobenzyl | Carbonate | 0.12 | 365 | Solution | [5] |
| Other Common PPGs | |||||
| p-Hydroxyphenacyl (pHP) | Tosylate | ~1.0 | - | Solution | [5] |
| p-Hydroxyphenacyl (pHP) | Amines | 0.01 - 0.5 | - | Solution | [5] |
| Coumarin-4-ylmethyl | Phosphate | 0.03 - 0.08 | 313-365 | Aqueous | [2][3] |
| Benzoin | Ester | 0.2 - 0.8 | 350-366 | Various | [2][3] |
Experimental Protocol: Determination of Photocleavage Quantum Yield
The quantum yield of a photochemical reaction is determined as the ratio of the number of molecules undergoing a specific event (photocleavage) to the number of photons absorbed by the system. A common and reliable method for determining the photon flux of the light source is chemical actinometry.
Principle of Chemical Actinometry
A chemical actinometer is a chemical system with a well-characterized and reproducible photochemical reaction for which the quantum yield is accurately known. By irradiating the actinometer under the same conditions as the sample of interest, the photon flux of the light source can be precisely determined. The potassium ferrioxalate actinometer is a widely used standard.
Generalized Experimental Steps:
-
Preparation of the Actinometer Solution: A solution of potassium ferrioxalate is prepared at a concentration that ensures sufficient light absorption at the irradiation wavelength.
-
Irradiation of the Actinometer: The actinometer solution is irradiated in a cuvette for a specific period, identical to the planned irradiation of the sample.
-
Analysis of the Actinometer: After irradiation, the amount of Fe²⁺ formed is quantified spectrophotometrically by adding a solution of 1,10-phenanthroline, which forms a colored complex with Fe²⁺.
-
Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer, the amount of Fe²⁺ formed is used to calculate the total number of photons that entered the sample.
-
Irradiation of the Sample: The solution of the photolabile compound is irradiated under identical conditions (light source, geometry, irradiation time) as the actinometer.
-
Analysis of the Sample: The extent of photocleavage is quantified using a suitable analytical technique, such as HPLC or NMR spectroscopy, to determine the number of cleaved molecules.
-
Calculation of the Quantum Yield: The quantum yield of the sample's photocleavage is calculated by dividing the number of photoreacted molecules by the photon flux determined from the actinometry experiment.
Visualizing the Process
Photocleavage Mechanism of o-Nitrobenzyl Compounds
Caption: General mechanism of o-nitrobenzyl photocleavage.
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining quantum yield using chemical actinometry.
References
A Comparative Guide to the 4-Methoxy-3-nitrobenzyl (MNB) Protecting Group
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Photolabile protecting groups (PPGs) offer a distinct advantage by enabling the precise spatiotemporal removal of the protecting group using light, a traceless reagent. Among the various PPGs, the o-nitrobenzyl (NB) scaffold has been extensively utilized. This guide provides a comprehensive comparison of the 4-Methoxy-3-nitrobenzyl (MNB) protecting group with its common alternatives, namely the parent o-nitrobenzyl (NB) group and the widely used 6-nitroveratryl (NV) group, which features two methoxy substituents.
The inclusion of a methoxy group on the nitrobenzyl ring, as seen in the MNB protecting group, offers a significant advantage by shifting the absorption maximum to longer, less-damaging wavelengths. This "red-shift" allows for photolytic cleavage using near-UV light, which is more compatible with sensitive biological molecules and complex synthetic intermediates.
Quantitative Comparison of Photolabile Protecting Groups
The selection of an appropriate PPG is often guided by its photochemical properties. Key parameters include the wavelength of maximum absorption (λmax), the quantum yield (Φ) of cleavage, and the photolysis half-life (t½). The following table summarizes the available quantitative data for the MNB group and its common alternatives.
| Photolabile Protecting Group (PPG) | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| 4-Methoxy-3-nitrobenzyl (MNB) | ~340 - 365 | Data not readily available; expected to be in the range of other nitrobenzyl derivatives (0.01-0.2) | Advantages: Red-shifted absorption compared to NB, allowing use of less energetic UV light. Drawbacks: Specific quantum yield data is not widely reported, making direct efficiency comparisons challenging. |
| o-Nitrobenzyl (NB) | ~260 - 350 | ~0.01 - 0.1 | Advantages: Well-established and widely used. Drawbacks: Requires higher energy UV light which can be damaging to sensitive substrates. Photolysis byproducts can be reactive. |
| 6-Nitroveratryl (NV) | ~350 - 420 | ~0.005 - 0.05 | Advantages: Significantly red-shifted absorption, allowing for cleavage at longer wavelengths. Drawbacks: Generally exhibits a lower quantum yield compared to some other nitrobenzyl derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of PPGs. Below are protocols for the photolytic cleavage of a generic MNB-protected alcohol and a method for quantifying the cleavage reaction.
Protocol 1: Photolytic Cleavage of a 4-Methoxy-3-nitrobenzyl (MNB) Ether
Objective: To deprotect an alcohol functional group protected with the MNB group.
Materials:
-
MNB-protected alcohol
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water, depending on substrate solubility)
-
Photoreactor equipped with a UV lamp emitting at ~350-365 nm (e.g., medium-pressure mercury lamp with appropriate filters)
-
Quartz reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon line for deoxygenation (optional, but recommended to prevent side reactions)
Procedure:
-
Prepare a solution of the MNB-protected alcohol in the chosen solvent at a suitable concentration (typically 1-10 mM).
-
Transfer the solution to the quartz reaction vessel.
-
If the substrate is sensitive to oxidation, deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Place the reaction vessel in the photoreactor and commence stirring.
-
Irradiate the solution with UV light at the appropriate wavelength (e.g., 365 nm).
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Protocol 2).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the deprotected alcohol from the photolysis byproducts (e.g., 4-methoxy-3-nitrosobenzaldehyde) using standard chromatographic techniques (e.g., column chromatography).
Protocol 2: Quantification of Photolytic Cleavage by HPLC
Objective: To determine the kinetics and quantum yield of the photolytic cleavage of an MNB-protected compound.
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Standard solutions of the MNB-protected compound and the expected deprotected product
-
Actinometer solution (for quantum yield determination, e.g., potassium ferrioxalate)
Procedure:
-
Perform the photolytic cleavage as described in Protocol 1 in a temperature-controlled setup.
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the photoreaction in the aliquot by dilution in a light-protected vial.
-
Analyze the aliquots by HPLC, monitoring the disappearance of the starting material and the appearance of the deprotected product at a suitable wavelength.
-
Generate a calibration curve for both the starting material and the product to quantify their concentrations at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics and calculate the half-life (t½).
-
To determine the quantum yield (Φ), perform the photolysis in parallel with a chemical actinometer to accurately measure the photon flux of the light source. The quantum yield is then calculated as the number of molecules reacted divided by the number of photons absorbed.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows involved in the use of PPGs can aid in understanding and optimizing their application.
A Comparative Guide to Photolabile Protecting Groups: Focus on 4-Methoxy-3-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of dynamic biological studies and intricate organic synthesis, the ability to control the release of active molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), also known as caging groups, offer an elegant solution by enabling light-induced activation of compounds. Among the various PPGs, ortho-nitrobenzyl derivatives have been extensively utilized. This guide provides a comprehensive comparison of 4-Methoxy-3-nitrobenzyl bromide, a member of the ortho-nitrobenzyl family, with other prominent classes of PPGs, supported by experimental data and detailed protocols.
Limitations of this compound and its Derivatives
The utility of this compound lies in its ability to mask a wide range of functional groups, which can be subsequently liberated upon UV irradiation. However, researchers must be cognizant of several inherent limitations associated with this class of PPGs.
A primary drawback is the nature of the photolysis byproducts. Upon cleavage, ortho-nitrobenzyl derivatives generate a nitrosobenzaldehyde or a related nitrosoketone. These byproducts are not inert and can react with the released substrate or other biological molecules, potentially leading to undesired side effects or artifacts in experimental systems. Furthermore, these byproducts can exhibit significant absorbance in the near-UV and visible regions, which may interfere with spectroscopic monitoring of the released substrate or other fluorescent probes in the system.
Another significant limitation is the relatively low quantum yield of photolysis for many ortho-nitrobenzyl derivatives, typically ranging from 0.01 to 0.3. This necessitates prolonged exposure to UV radiation or the use of high-intensity light sources to achieve complete deprotection, which can be detrimental to living cells and sensitive biological samples. The required UV irradiation itself poses a risk of photodamage to biological systems.
Quantitative Comparison of Photolabile Protecting Groups
The selection of an appropriate PPG is a critical decision that depends on several factors, including the wavelength of activation, the efficiency of photorelease (quantum yield), and the nature of the photolytic byproducts. The following table summarizes key quantitative data for 4,5-Dimethoxy-2-nitrobenzyl (a close analog of 4-Methoxy-3-nitrobenzyl), Coumarin-4-ylmethyl, and p-Hydroxyphenacyl protecting groups.
| Photolabile Protecting Group | Typical Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 300-400[1] | 365[2] | ~0.01 - 0.1 | Features: Well-established chemistry, versatile for various functional groups. Drawbacks: Forms reactive and absorbing nitroso byproduct, requires UV light, relatively low quantum yield. |
| Coumarin-4-ylmethyl | 320-400 | 350-450 | 0.03-0.31[3][4] | Features: Higher quantum yields than many o-nitrobenzyl PPGs, absorbs at longer wavelengths, some derivatives are fluorescent. Drawbacks: Photoproducts can still have some absorbance, solubility can be an issue for some derivatives. |
| p-Hydroxyphenacyl | 280-330 | 300-350 | 0.1-0.4 (can approach 1.0 for good leaving groups)[5] | Features: Generally high quantum yields, undergoes a clean photo-Favorskii rearrangement to yield a single, less-absorbing byproduct, very fast release rates. Drawbacks: Requires UV irradiation, photochemistry can be pH-dependent.[6][7] |
Experimental Protocols
General Protocol for the Photolysis of an ortho-Nitrobenzyl Protected Compound
This protocol provides a general guideline for the photodeprotection of a substrate caged with a 4-Methoxy-3-nitrobenzyl group or a similar ortho-nitrobenzyl derivative.
Materials:
-
ortho-Nitrobenzyl protected compound
-
An appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter for 365 nm)
-
Quartz reaction vessel or cuvette
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a solution of the ortho-nitrobenzyl protected compound in the chosen solvent at a known concentration (e.g., 10-100 µM).
-
Degassing (Optional): For sensitive reactions, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.
-
Irradiation:
-
Transfer the solution to the quartz reaction vessel and place it in the photoreactor.
-
Ensure the solution is well-stirred throughout the irradiation process.
-
Irradiate the sample with a UV lamp at the appropriate wavelength (typically 365 nm for nitrobenzyl compounds). The duration of irradiation will depend on the quantum yield of the specific compound and the intensity of the light source.
-
-
Reaction Monitoring:
-
By HPLC: At specific time intervals, withdraw aliquots from the reaction mixture, protecting them from further light exposure. Analyze the aliquots by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product. A C18 column is commonly used with a gradient of acetonitrile in water (with 0.1% TFA) as the mobile phase.[8][9]
-
By UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution at different time points. The disappearance of the absorbance maximum of the caged compound and the appearance of the spectra of the product and byproduct can be used to monitor the reaction progress.[10]
-
-
Data Analysis: From the HPLC data, plot the concentration of the starting material and product as a function of irradiation time to determine the photolysis kinetics. The quantum yield can be determined by comparison to a well-characterized actinometer.[8]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the photolysis mechanism of ortho-nitrobenzyl compounds, a typical experimental workflow, and a comparison of the key properties of different photolabile protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
A Comparative Guide to 4-Methoxy-3-nitrobenzyl (MNB) and 6-nitroveratryl (NVOC) Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of photoremovable protecting groups (PPGs), also known as "caged" compounds, the 4-Methoxy-3-nitrobenzyl (MNB) and 6-nitroveratryl (NVOC) moieties have emerged as workhorses for the spatiotemporal control of biologically active molecules.[1][2] Their ability to mask the function of a molecule until its release is triggered by light has revolutionized studies in cell signaling, neuroscience, and drug delivery.[3][4][5][6][7][8][9][10] This guide provides an objective comparison of the MNB and NVOC protecting groups, supported by experimental data, to aid researchers in selecting the optimal photocage for their specific application.
Core Properties and Photochemical Mechanism
Both MNB and NVOC belong to the ortho-nitrobenzyl family of photolabile protecting groups.[11] The fundamental mechanism of photocleavage for these groups involves an intramolecular redox reaction initiated by the absorption of a photon. Upon excitation, typically with UV light, the ortho-nitro group abstracts a benzylic hydrogen atom, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule, a proton, and a nitroso-ketone byproduct.
The substitution pattern on the aromatic ring significantly influences the photophysical properties of the protecting group, including its absorption maximum, quantum yield of cleavage, and kinetics of release.[2][12] NVOC, with its two methoxy groups, is a derivative of the simpler 2-nitrobenzyl group, and these electron-donating groups red-shift its absorption maximum.[2][13]
Quantitative Comparison of Photophysical Properties
The efficiency of a photolabile protecting group is a critical parameter for its successful application.[1][14] This is often quantified by the product of its molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φ) of photolysis.[1][15] The following table summarizes key photophysical parameters for MNB and NVOC, compiled from various studies.
| Property | 4-Methoxy-3-nitrobenzyl (MNB) | 6-nitroveratryl (NVOC) | Reference |
| Typical Absorption Maximum (λmax) | ~340-360 nm | ~350-365 nm | [2][16] |
| Quantum Yield of Cleavage (Φ) | ~0.01 - 0.05 | ~0.01 - 0.19 | [17][18] |
| Two-Photon Absorption Cross-Section (δ₂) | Lower | Generally Higher | [19][20][21][22][23][24] |
| Photolysis Byproduct | 4-Methoxy-3-nitrosobenzaldehyde | 6-Nitroveratraldehyde |
Note: The exact values for quantum yield and two-photon absorption cross-section can vary depending on the caged molecule, solvent, and experimental conditions.
Experimental Protocols
General Protocol for One-Photon Photolysis of MNB- and NVOC-Caged Compounds
This protocol provides a general framework for the uncaging of MNB- and NVOC-protected molecules using a standard UV light source.
Materials:
-
MNB- or NVOC-caged compound
-
Appropriate physiological buffer (e.g., PBS, HEPES-buffered saline)
-
UV light source with a peak emission wavelength around 365 nm (e.g., mercury arc lamp with appropriate filters, UV LED)[25]
-
Quartz cuvette or appropriate sample holder transparent to UV light
-
Spectrophotometer or other analytical instrument to monitor the release of the active molecule
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the desired physiological buffer to the final experimental concentration. Ensure the final concentration of the organic solvent is compatible with the biological system under study.
-
Transfer the solution to a quartz cuvette or the appropriate sample holder.
-
Irradiate the sample with the UV light source. The duration and intensity of the irradiation will need to be optimized based on the quantum yield of the specific caged compound and the desired concentration of the released molecule.[25]
-
Monitor the progress of the photolysis reaction by measuring the appearance of the active molecule or the disappearance of the caged compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).[26]
General Considerations for Two-Photon Photolysis
For applications requiring high spatial resolution and reduced phototoxicity, two-photon excitation is often employed.[16][19]
Key Differences from One-Photon Photolysis:
-
Light Source: A pulsed near-infrared (NIR) laser (e.g., Ti:sapphire laser) is used.
-
Wavelength: The excitation wavelength is typically in the range of 700-800 nm for MNB and NVOC derivatives.
-
Spatial Confinement: The non-linear nature of two-photon absorption confines the uncaging event to the focal volume of the laser beam, providing sub-micron resolution.
Visualizing the Workflow and Applications
Logical Comparison of MNB and NVOC
Caption: Key property differences between MNB and NVOC protecting groups.
Experimental Workflow for Caged Compound Application
Caption: A generalized experimental workflow for applying photolabile protecting groups.
Signaling Pathway Activation via Uncaging
Caption: Schematic of signaling pathway activation using a caged agonist.
Applications and Considerations
The choice between MNB and NVOC often depends on the specific requirements of the experiment.
-
NVOC is frequently favored for its generally higher quantum yield and better two-photon absorption cross-section, making it suitable for applications requiring high efficiency and spatial precision, such as in neuroscience for the controlled release of neurotransmitters.[19][27]
-
MNB , while sometimes less efficient, can still be a valuable tool, particularly when subtle differences in absorption spectra are needed to avoid excitation of other chromophores in the system.
A critical consideration for both protecting groups is the potential for the photolysis byproducts to have biological activity or to be phototoxic. It is essential to perform control experiments to rule out any effects of the byproducts or the illumination itself on the biological system under investigation. Furthermore, the stability of the caged compound in the experimental medium prior to photolysis must be confirmed to prevent premature release of the active molecule.[17]
Conclusion
Both MNB and NVOC are powerful and versatile photolabile protecting groups that have significantly advanced our ability to study and control biological processes with high spatiotemporal resolution. While NVOC often exhibits more favorable photophysical properties, particularly for two-photon applications, the selection of the optimal protecting group should be based on a careful consideration of the specific experimental goals, including the required efficiency of release, the desired wavelength of activation, and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in making an informed decision for their future investigations.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nose-to-brain delivery of nanotherapeutics: Transport mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Magnetic Nanoparticles in Targeted Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of micro- and nano-electromechanical devices to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arep.med.harvard.edu [arep.med.harvard.edu]
- 14. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Frontiers | Two-Photon Absorption Cross-Sections in Fluorescent Proteins Containing Non-canonical Chromophores Using Polarizable QM/MM [frontiersin.org]
- 21. Two-photon absorption properties of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. api.creol.ucf.edu [api.creol.ucf.edu]
- 24. Two-Photon Absorption Cross-Sections in Fluorescent Proteins Containing Non-canonical Chromophores Using Polarizable QM/MM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Methoxy Effect: A Comparative Guide to Photocleavage Rates of Nitro-Substituted Aromatics
For researchers, scientists, and drug development professionals, the precise control of molecular release is paramount. Photoremovable protecting groups (PPGs), particularly those based on the ortho-nitrobenzyl (ONB) scaffold, offer an elegant solution for spatiotemporal control over the release of bioactive molecules. The introduction of substituents onto the aromatic ring of the ONB moiety can dramatically alter its photochemical properties. This guide provides a comparative analysis of how methoxy and nitro substituents influence the photocleavage rate of these essential tools, supported by experimental data and detailed protocols.
The core mechanism of photocleavage for o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, which leads to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and forms a nitrosobenzaldehyde byproduct.[1] The efficiency of this process is critically dependent on the electronic properties of the aromatic ring.
Methoxy Substituents: Enhancing Photocleavage Efficiency
Electron-donating groups, such as methoxy (-OCH₃) groups, play a significant role in modulating the photocleavage efficiency of nitrobenzyl derivatives. The addition of methoxy groups to the aromatic ring generally leads to a bathochromic (red) shift in the absorption maximum.[2][3] This shift allows for the use of longer, less phototoxic wavelengths of light (typically 350-420 nm) for cleavage, which is a considerable advantage in biological applications.[2][4]
Furthermore, the presence of methoxy groups, particularly in the case of the 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) group, has been shown to dramatically increase the rate of photocleavage compared to the unsubstituted o-nitrobenzyl parent compound. This rate enhancement is attributed to the increased electron density in the aromatic ring, which facilitates the initial photoexcitation and subsequent electronic rearrangements required for cleavage.[5]
Comparative Quantitative Data
The following table summarizes quantitative data on the photocleavage rates of various o-nitrobenzyl derivatives, highlighting the effect of methoxy and other substituents. The data has been compiled from multiple sources and experimental conditions may vary.
| Compound/Protecting Group | Substituents | Leaving Group/Substrate | Wavelength (nm) | Quantum Yield (Φ) | Rate Constant (k) | Solvent | Reference |
| o-Nitrobenzyl (ONB) | None | Acetic Acid | 365 | - | Modest | Aqueous/Organic | [6] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV/DMNB) | 4,5-di-OCH₃ | Acetic Acid | 365 | - | Dramatically Increased vs. ONB | Aqueous/Organic | [6] |
| α-Methyl-4,5-dimethoxy-2-nitrobenzyl | 4,5-di-OCH₃, α-CH₃ | Acetic Acid | 365 | - | ~5-fold increase vs. NV | Aqueous/Organic | [6] |
| α-Carboxy-6-nitroveratryl (αCNV) | 4,5-di-OCH₃, 6-NO₂, α-COOH | Tyrosine | >300 | 0.19 | - | - | |
| 2-Nitroveratryl | 4,5-di-OCH₃ | Various | - | Varies with leaving group | - | - | [7] |
Experimental Protocols
Accurate determination of photocleavage rates is essential for comparing the efficacy of different photoremovable protecting groups. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Photocleavage Rate by HPLC
This protocol outlines the steps to monitor the disappearance of the starting material and the appearance of the photoproducts over time using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a stock solution of the nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL). If quantitative analysis is desired, an internal standard can be added.[1]
-
Irradiation: Transfer the solution to a quartz cuvette or reaction vessel. Irradiate the sample with a UV light source (e.g., mercury lamp with filters, LED) at a specific wavelength (e.g., 365 nm).[6] Ensure the light intensity is constant and reproducible.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture. It is crucial to protect these samples from further exposure to light.[1]
-
HPLC Analysis:
-
Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.[1][8]
-
Use a mobile phase gradient appropriate for separating the starting material and photoproducts (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).[1]
-
Monitor the elution profile at a wavelength where both the reactant and products have significant absorbance.[1]
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and photoproducts at each time point.
-
Plot the concentration of the starting material versus time.
-
Determine the reaction rate constant, often by fitting the data to a first-order kinetic model.[9]
-
Protocol 2: Product Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of photoproducts.
-
Sample Preparation: Prepare a solution of the nitrobenzyl-protected compound in a deuterated solvent (e.g., CD₃CN, DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the sample before irradiation.
-
Irradiation: Irradiate the NMR tube with a UV source for a specific duration.
-
Post-Irradiation Spectrum: Acquire another ¹H NMR spectrum after irradiation.
-
Analysis: Compare the pre- and post-irradiation spectra. The disappearance of signals corresponding to the starting material (e.g., benzylic protons) and the appearance of new signals (e.g., aldehydic proton of the nitrosobenzaldehyde byproduct) will confirm the photocleavage reaction.[1]
Visualizing the Process
The following diagrams illustrate the photocleavage mechanism and a typical experimental workflow.
Caption: Generalized mechanism of o-nitrobenzyl photocleavage.
Caption: Workflow for determining photocleavage kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seas.upenn.edu [seas.upenn.edu]
A Spectroscopic Showdown: 4-Methoxy-3-nitrobenzyl (MNB) Protected Compounds vs. an o-Nitrobenzyl Alternative
In the landscape of synthetic chemistry and drug development, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing for the spatiotemporal release of bioactive molecules with the trigger of light. Among these, the 4-methoxy-3-nitrobenzyl (MNB) group has emerged as a valuable tool. This guide provides a comprehensive spectroscopic comparison of MNB-protected compounds with a common alternative, the o-nitrobenzyl (ONB) group, supported by experimental data and detailed protocols to assist researchers in their selection and characterization.
Spectroscopic Data Comparison: MNB vs. ONB
The electronic environment of a protecting group significantly influences the spectroscopic signatures of the molecule it shields. The additional methoxy group in the MNB moiety, compared to the simpler ONB group, introduces distinct shifts in Nuclear Magnetic Resonance (NMR) and subtle changes in Infrared (IR) and Mass Spectrometry (MS) profiles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of protected compounds. The chemical shifts of the benzylic protons and the aromatic protons are particularly diagnostic.
¹H NMR Spectroscopy:
In ¹H NMR spectra, the benzylic protons (Ar-CH ₂-O-) of the MNB group typically appear slightly upfield compared to those of the ONB group, due to the electron-donating effect of the methoxy group. The aromatic region of MNB-protected compounds often displays a more complex splitting pattern due to the presence of three distinct aromatic protons.
¹³C NMR Spectroscopy:
Similarly, in ¹³C NMR spectra, the benzylic carbon of the MNB group is influenced by the methoxy substituent. The carbon atoms of the aromatic ring also show characteristic shifts that differentiate it from the ONB group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of MNB- and ONB-Protected Alcohols (Ethers)
| Proton | MNB-Protected Alcohol (Representative) | ONB-Protected Alcohol (Representative)[1] |
| Ar-CH ₂-O- | ~4.6 - 4.8 | ~4.8 - 5.5 |
| Ar-H | ~7.0 - 7.8 (multiplet) | ~7.4 - 8.1 (multiplet) |
| O-CH ₃ | ~3.9 (singlet) | N/A |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of MNB- and ONB-Protected Compounds
| Carbon | MNB-Protected Compound (Representative) | ONB-Protected Compound (Representative)[2][3] |
| Ar-C H₂-O- | ~70 - 72 | ~68 - 70 |
| C -OMe | ~153 | N/A |
| MeO-C | ~56 | N/A |
| Aromatic C | ~110, 115, 125, 133, 139, 153 | ~124, 128, 129, 133, 134, 147 |
Note: The exact chemical shifts can vary depending on the specific molecule and the solvent used. The data presented are typical ranges observed.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For both MNB and ONB protected compounds, the characteristic nitro group stretches are prominent.
Table 3: Key IR Absorption Bands (cm⁻¹) for MNB- and ONB-Protected Compounds
| Functional Group | MNB-Protected Compound (Representative) | ONB-Protected Compound (Representative)[4] |
| Asymmetric NO₂ Stretch | ~1520 - 1530 | ~1520 - 1530 |
| Symmetric NO₂ Stretch | ~1340 - 1350 | ~1340 - 1350 |
| C-O-C Stretch (Ether) | ~1000 - 1100 | ~1000 - 1100 |
| C=O Stretch (Ester) | ~1730 - 1750 | ~1730 - 1750 |
| N-H Bend (Amine) | ~1580 - 1650[5] | ~1580 - 1650[5] |
The presence of the methoxy group in MNB compounds may lead to a more intense and complex C-O stretching region compared to ONB.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of protected compounds. The fragmentation of MNB and ONB protected molecules is often initiated by cleavage of the benzylic bond.
Table 4: Common Fragment Ions (m/z) in Mass Spectra of MNB- and ONB-Protected Compounds
| Fragment | MNB-Protected Compound | ONB-Protected Compound |
| [M - NO₂]⁺ | Observed | Observed |
| [M - O-R]⁺ | Observed | Observed |
| [4-methoxy-3-nitrobenzyl]⁺ | 168 | N/A |
| [o-nitrobenzyl]⁺ | N/A | 136 |
The fragment at m/z 168 is a characteristic indicator of the MNB protecting group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Synthesis of 4-Methoxy-3-nitrobenzyl Bromide (MNB-Br)
This compound is a key reagent for introducing the MNB protecting group.
Materials:
-
4-Methoxy-3-nitrobenzyl alcohol
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-methoxy-3-nitrobenzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
General Procedure for Protection of Alcohols with MNB-Br
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (MNB-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Photochemical Deprotection of MNB-Protected Compounds and Spectroscopic Monitoring
The removal of the MNB group is achieved by photolysis, typically using UV light. The progress of the deprotection can be conveniently monitored by UV-Vis or NMR spectroscopy.
Materials:
-
MNB-protected compound
-
Solvent (e.g., methanol, acetonitrile)
-
UV lamp (e.g., 350-365 nm)
-
Quartz cuvette (for UV-Vis) or NMR tube
Procedure for UV-Vis Monitoring: [6]
-
Prepare a dilute solution of the MNB-protected compound in a suitable solvent in a quartz cuvette.
-
Record the initial UV-Vis spectrum. MNB-protected compounds typically show a strong absorption maximum around 280-320 nm.
-
Irradiate the solution with a UV lamp.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Monitor the decrease in the absorbance of the starting material and the appearance of new absorption bands corresponding to the deprotected compound and the 4-methoxy-3-nitrosobenzaldehyde byproduct.
Procedure for NMR Monitoring: [1]
-
Prepare a solution of the MNB-protected compound in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Irradiate the NMR tube with a UV lamp for a set period.
-
Acquire another ¹H NMR spectrum and compare it to the initial spectrum.
-
Observe the disappearance of the signals corresponding to the MNB protecting group (e.g., benzylic protons, methoxy protons) and the appearance of signals for the deprotected compound.
Visualizing the Chemistry: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Photochemical deprotection of an MNB-protected compound.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Ortho-Nitrobenzyl Protecting Groups
In the fields of chemical biology, drug delivery, and materials science, ortho-nitrobenzyl (o-NB) groups are a cornerstone as photolabile protecting groups (PPGs), also known as "caging" groups.[1][2][3][4] Their utility lies in the ability to mask a functional group's activity until its desired release is triggered by light, offering precise spatiotemporal control.[2] However, the stability and cleavage efficiency of the o-NB cage can vary significantly depending on its chemical structure. This guide provides an objective comparison of different o-NB derivatives, supported by experimental data, to assist researchers in selecting the most suitable protecting group for their specific needs.
The Photolytic Cleavage Mechanism
The cleavage of o-nitrobenzyl protecting groups is a well-studied photochemical process.[1][5] Upon irradiation with UV light (typically 300-365 nm), the o-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon.[5][6] This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges and cyclizes.[1][5] The final step is the cleavage of the bond to the protected functional group, releasing the active molecule and forming an o-nitrosobenzaldehyde byproduct.[5][6]
Caption: General mechanism for the photolytic cleavage of ortho-nitrobenzyl protecting groups.
Comparative Stability and Photolytic Efficiency
The efficiency of photolytic cleavage is primarily quantified by the quantum yield (Φ), which is the ratio of the number of molecules cleaved to the number of photons absorbed.[7][8] A higher quantum yield indicates a more efficient photorelease. The stability and cleavage kinetics are influenced by substituents on both the aromatic ring and the benzylic carbon.
Effect of Aromatic Ring Substituents
Electron-donating groups, such as methoxy groups, on the aromatic ring can increase the rate of cleavage by enhancing the electron density of the ring.[9] These substituents can also red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light.[6][10]
| Protecting Group | Substituents | λmax (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl (oNB) | None | ~260-350 | 0.01 - 0.3 | [4] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-di-MeO | ~350 | 0.005 | [11] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | α-methyl, propoxycarbonyl | ~365 | 0.41 | [3] |
Note: Quantum yields can vary significantly based on the leaving group and solvent conditions.
Effect of Benzylic Carbon Substituents
Introducing substituents at the benzylic carbon (the carbon atom bonded to the protected group) can also significantly affect cleavage efficiency. An α-methyl group, for instance, can accelerate the initial hydrogen abstraction step, leading to a faster release.[12][13]
| Protecting Group | Benzylic Substituent | Relative Cleavage Rate | Key Feature | Reference |
| o-Nitrobenzyl (oNB) | -H | 1x | Standard baseline | - |
| α-Methyl-2-nitrobenzyl (MNBE) | -CH₃ | ~20x faster than oNB | Enhanced cleavage kinetics | [6][12] |
| α-Phenyl-2-nitrobenzyl | -C₆H₅ | Varies | Can alter photophysical properties | [13] |
Influence of the Leaving Group
The nature of the protected functional group (the "leaving group") also plays a critical role. The quantum efficiency of release is strongly correlated with the stability of the radical formed on the leaving group after the initial hydrogen abstraction.[14][15] A study on o-nitroveratryl derivatives found that leaving groups that provide better stabilization to the resulting radical lead to higher quantum yields.[14][15] Furthermore, for o-nitrobenzyl esters, a clear correlation exists between the photolysis rate and the acidity (pKa) of the corresponding carboxylic acid, with more acidic leaving groups leading to faster decomposition.[9]
Experimental Protocols
Accurate determination of photolytic efficiency is crucial for comparing different protecting groups. The quantum yield of photolysis is a key metric.
Protocol for Determining Photolysis Quantum Yield
The determination of the quantum yield involves measuring the rate of disappearance of the protected compound and the intensity of the light source at the irradiation wavelength.[16][17]
-
Preparation of Solutions : Prepare a solution of the o-nitrobenzyl-protected compound of known concentration in a suitable solvent (e.g., buffered aqueous solution or an organic solvent like acetonitrile). Prepare a solution of a chemical actinometer (a compound with a known quantum yield at the irradiation wavelength, e.g., potassium ferrioxalate) to measure the photon flux.
-
Irradiation : Irradiate the sample solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a specific wavelength (e.g., 365 nm). The light intensity should be kept constant.
-
Monitoring the Reaction : At various time points, withdraw aliquots from the sample solution and analyze the concentration of the remaining protected compound using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[9]
-
Actinometry : Under identical irradiation conditions, irradiate the actinometer solution and measure the change in its absorbance to determine the photon flux (the number of photons entering the sample per unit time).
-
Calculation : The quantum yield (Φ) is calculated using the formula: Φ = (moles of compound reacted) / (moles of photons absorbed)
The number of photons absorbed can be determined from the actinometry experiment. The rate of the reaction is determined from the plot of concentration versus time.[17]
Caption: Experimental workflow for determining the photolysis quantum yield of an o-NB compound.
Chemical Stability
Beyond photolytic cleavage, the stability of the protecting group under various chemical conditions is essential for its successful application in multi-step syntheses. The o-nitrobenzyl group is generally stable to strong acids like trifluoroacetic acid (TFA) and HCl/dioxane.[13] This orthogonality allows for the selective removal of other acid-labile protecting groups, such as the Boc group, in its presence.[13] However, like other benzyloxycarbonyl-based groups, o-NB derivatives are typically unstable to catalytic hydrogenation.[13] Recent studies have also demonstrated the complete stability of the o-nitrobenzyl group to oxidative treatments with NaNO₂, making it suitable for convergent chemical protein synthesis strategies.[18]
Conclusion
The choice of an ortho-nitrobenzyl protecting group requires a careful balance of properties.
-
Unsubstituted o-NB offers a robust and well-understood baseline for general applications.[3]
-
Methoxy-substituted derivatives like DMNB are advantageous when longer wavelength irradiation is desired to minimize potential photodamage to biological samples.[6]
-
α-Substituted derivatives , such as MNBE, are ideal for applications requiring rapid release kinetics.[6][12]
Researchers should consider the specific requirements of their experimental system, including the desired wavelength of activation, the required speed of release, and the chemical conditions the protected molecule will be exposed to. The data and protocols presented in this guide provide a framework for making an informed decision on the most appropriate o-nitrobenzyl derivative for a given application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. benchchem.com [benchchem.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum yield - Wikipedia [en.wikipedia.org]
- 8. edinst.com [edinst.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. seas.upenn.edu [seas.upenn.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. rsc.org [rsc.org]
- 18. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methoxy-3-nitrobenzyl Bromide in Photolabile Protection Strategies
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Photolabile protecting groups (PPGs), also known as caging groups, are powerful tools that allow for the spatial and temporal control of the release of bioactive molecules using light. Among these, ortho-nitrobenzyl (oNB) derivatives have emerged as a versatile and widely used class of PPGs. This guide provides a comparative overview of 4-Methoxy-3-nitrobenzyl bromide, placing it within the context of other common photolabile protecting groups and offering insights into its potential applications, supported by available experimental data for related compounds.
Overview of this compound and its Alternatives
This compound belongs to the o-nitrobenzyl family of photolabile protecting groups. The core mechanism of action for these groups involves an intramolecular rearrangement upon UV irradiation, leading to the cleavage of the protected functional group and the release of the free molecule. The substituents on the aromatic ring can significantly influence the photochemical properties of the protecting group, such as the wavelength of maximum absorption, the efficiency of light absorption, and the quantum yield of photolysis.
Key alternatives to this compound include:
-
o-Nitrobenzyl (oNB) bromide: The parent compound of the oNB family.
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB) bromide: A widely used derivative with red-shifted absorption, allowing for cleavage at longer, less damaging wavelengths.
-
p-Hydroxyphenacyl (pHP) bromide: A non-nitrobenzyl alternative that undergoes a photo-Favorskii rearrangement, often with high quantum yields and clean reactions.
-
Coumarin-based reagents: These compounds offer rapid photolysis rates and are often soluble in aqueous media.
Comparative Performance Data
The selection of a photolabile protecting group is a critical decision in the design of a synthetic route or a drug delivery system. The following tables summarize key performance metrics for various PPGs, based on available literature. It is important to note that direct comparative data for this compound is limited; therefore, data for closely related o-nitrobenzyl derivatives are presented to provide a contextual framework.
Table 1: Comparison of Photochemical Properties of Photolabile Protecting Groups
| Protecting Group | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl (oNB) | ~260-350 | Varies with substrate | Typically 0.01-0.1 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-420 | ~5,000 (at 350 nm) | ~0.005 | [1] |
| Nitrodibenzofuran (NDBF) | ~365 | 18,400 | 0.7 | [1] |
| p-Hydroxyphenacyl (pHP) | ~300 | ~15,000 | 0.1-0.4 (can approach 1.0) | [2] |
| Coumarin | ~350-400 | >10,000 | Varies (can be high) | [3] |
Table 2: Representative Yields for Protection and Deprotection Reactions
| Protecting Group | Substrate | Protection Yield (%) | Deprotection Yield (%) | Reference |
| p-Methoxybenzyl (PMB) | Cephalosporin | 57 (using PMBBr) | - | [1] |
| 2-Nitrobenzyl | Alanine | 75 | High (with additives) | [4] |
| 4-Methoxyphenacyl | Carboxylic Acids | Good | 50-90 | [4] |
| Benzoyldiisopropylsilyl | Various Alcohols | 87-99 | 94-99 | [4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively reported. However, based on standard procedures for related benzylating agents, the following protocols can be considered as a starting point.
Protection of Alcohols (General Procedure)
-
Dissolution: Dissolve the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Protecting Group: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protection of Carboxylic Acids (General Procedure)
-
Salt Formation: Dissolve the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF). Add a base such as triethylamine or potassium carbonate (1.5 equivalents) and stir at room temperature for 30 minutes.
-
Addition of Protecting Group: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting ester by column chromatography.
Photochemical Deprotection (General Procedure)
-
Solution Preparation: Dissolve the 4-Methoxy-3-nitrobenzyl-protected compound in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol). The concentration should be optimized based on the substrate and the light source.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength where the protecting group absorbs (typically in the range of 350-365 nm for nitrobenzyl derivatives). The irradiation time will depend on the quantum yield of the protecting group and the power of the lamp.
-
Monitoring: Monitor the progress of the deprotection by TLC, HPLC, or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The deprotected compound can be purified from the nitrosobenzaldehyde byproduct by extraction or chromatography.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the general workflow for a protection-deprotection sequence and the mechanism of photocleavage for o-nitrobenzyl derivatives.
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-nitrobenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 4-Methoxy-3-nitrobenzyl bromide, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document provides immediate, essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Disclaimer: This guide is intended for informational purposes and is based on available safety data for this compound and similar chemical compounds. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific waste disposal protocols and local regulations.
Immediate Safety and Hazard Information
This compound (CAS No. 61010-34-2) is a hazardous chemical that requires careful handling and disposal. Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
The presence of the "Corrosion" pictogram indicates that this substance can cause severe damage to skin, eyes, and mucous membranes upon contact. Immediate and appropriate response to any exposure is critical.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 61010-34-2 | [1][2][3] |
| Molecular Formula | C8H8BrNO3 | [1][3] |
| Molecular Weight | 246.06 g/mol | [1] |
| Physical Form | Yellow to Brown Solid | |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE) Requirements
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste, including empty containers and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
2. Labeling of Hazardous Waste:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Harmful if swallowed").
-
The accumulation start date.
-
The name of the principal investigator or laboratory group.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
Follow their specific procedures for waste pickup and transportation.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate risks.
1. Evacuate and Secure the Area:
-
Alert colleagues in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.
-
Post a warning sign on the laboratory door.
2. Personal Protection:
-
Before attempting to clean the spill, don the appropriate PPE as described above.
3. Containment and Cleanup:
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[4]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.
-
For larger spills, contact your institution's EHS or emergency response team immediately.
4. Decontamination:
-
Wipe the spill area with a suitable decontaminating agent, as recommended by your EHS office.
-
Wash the area thoroughly with soap and water.
-
All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[4]
5. First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxy-3-nitrobenzyl Bromide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methoxy-3-nitrobenzyl bromide (CAS 61010-34-2), a crucial building block in organic synthesis. Adherence to these protocols will help safeguard personnel and maintain a secure research environment.
While a specific Safety Data Sheet (SDS) for this compound lacks detailed GHS hazard classifications, its chemical structure, belonging to the substituted benzyl bromide family, strongly suggests corrosive properties and potential as a lachrymator.[1] Benzyl bromide and its derivatives are known to be severe irritants to the eyes, skin, and respiratory tract.[1][2] Therefore, handling this compound requires stringent safety measures. Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns.[3]
Immediate Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Material Specification | Use Case |
| Eye and Face | Chemical Splash Goggles and a Face Shield | ANSI Z87.1-compliant | Mandatory at all times when handling the solid or its solutions to protect against splashes and airborne particles.[4][5] |
| Hand | Chemical-resistant gloves | Nitrile or neoprene | Mandatory for all handling activities . Inspect gloves for any signs of degradation or perforation before each use.[5] |
| Body | A traditional white lab coat and a chemical-resistant apron | Flame-resistant material (e.g., Nomex) for the lab coat | Wear a lab coat for all procedures. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[5] |
| Respiratory | Use of a certified chemical fume hood | N/A | All handling of solid and solutions must be conducted in a fume hood to prevent inhalation of dust or vapors.[1][6] |
| Foot | Closed-toe shoes | Leather or other chemical-resistant material | Mandatory within the laboratory at all times. |
Experimental Workflow: From Receipt to Disposal
A meticulous and well-planned workflow is essential for minimizing risks. The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled as containing corrosive materials.[5]
2. Handling and Use:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of its dust or potential vapors.[6]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
When weighing and transferring the solid, use appropriate tools to avoid generating dust.
-
When preparing solutions, always add the solid to the solvent slowly.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
3. Spill and Emergency Procedures:
-
In case of a small spill, alert others in the vicinity. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it in a sealed container for disposal.[7]
-
For larger spills, evacuate the area and contact the institutional safety office.
-
In case of skin contact, immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[8]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention in all cases of exposure.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected in a designated, labeled hazardous waste container.
-
Halogenated Organic Waste: As a brominated organic compound, this waste should be segregated as halogenated organic waste.[9]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of halogenated chemical waste. Do not dispose of this chemical down the drain.[10] The waste should be handled by a licensed hazardous waste disposal company.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and responsibility within the laboratory.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 5. research.uga.edu [research.uga.edu]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
